Methyl cis-12-octadecenoate
Description
Properties
IUPAC Name |
methyl (Z)-octadec-12-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWAESDDOGRMOK-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514104 | |
| Record name | Methyl (12Z)-octadec-12-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-86-0 | |
| Record name | Methyl (12Z)-octadec-12-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Occurrence of cis-12-Octadecenoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of cis-12-octadecenoic acid, a monounsaturated fatty acid. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the presence of this fatty acid in various natural sources, with a focus on its microbial and ruminant origins. The guide also presents detailed experimental protocols for the extraction, identification, and quantification of cis-12-octadecenoic acid and its metabolites. Furthermore, it explores the known biological activities and signaling pathways associated with its key derivatives, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA).
Introduction
cis-12-Octadecenoic acid is a positional isomer of oleic acid, belonging to the C18:1 family of monounsaturated fatty acids. While not as abundant as its cis-9 isomer (oleic acid), it is a naturally occurring fatty acid that has been identified in specific biological contexts. Its primary significance appears to stem from its role as an intermediate in the microbial metabolism of linoleic acid, leading to the formation of bioactive derivatives. This guide aims to consolidate the current scientific knowledge on the natural sources, analytical methodologies, and biological relevance of cis-12-octadecenoic acid and its key metabolites.
Natural Occurrence and Quantitative Data
The natural occurrence of cis-12-octadecenoic acid is primarily documented in ruminant milk fat and as a product of microbial biohydrogenation. While its presence has been confirmed, comprehensive quantitative data across a wide range of sources remains limited in publicly available literature.
Ruminant Products
cis-12-Octadecenoic acid has been identified as a minor component of the complex mixture of fatty acids in bovine milk. Its presence is a result of the biohydrogenation of polyunsaturated fatty acids by the rumen microbiota. One study involving abomasal infusions in lactating cows used a mixture of C18:1 fatty acid methyl esters that contained 3.35% cis-12-octadecenoic acid. However, this was an infused mixture and does not represent the naturally occurring concentration in milk fat, which is generally much lower and often not individually quantified in routine fatty acid profiling.
Table 1: Fatty Acid Composition of Select Ruminant-Derived Products (Illustrative)
| Fatty Acid | Milk Fat (%) |
| Palmitic acid (C16:0) | 25 - 35 |
| Stearic acid (C18:0) | 10 - 15 |
| Oleic acid (cis-9 C18:1) | 20 - 30 |
| cis-12-Octadecenoic acid | Trace amounts, not typically quantified individually |
| Linoleic acid (cis-9, cis-12 C18:2) | 2 - 4 |
| Rumenic acid (cis-9, trans-11 C18:2) | 0.5 - 1.5 |
Note: The values in this table are approximate ranges and can vary significantly based on the animal's diet and breed. The concentration of cis-12-octadecenoic acid is generally not reported in standard analyses.
Microbial Metabolism
Certain species of gut bacteria, particularly from the genera Lactobacillus and Bifidobacterium, are known to metabolize linoleic acid (cis-9, cis-12-octadecadienoic acid) through a biohydrogenation pathway. This process involves the formation of several intermediates, including 10-hydroxy-cis-12-octadecenoic acid (HYA).[1] This hydroxy fatty acid is a key derivative of linoleic acid metabolism by these microbes.[2]
The enzymatic conversion of linoleic acid to HYA is catalyzed by a linoleate (B1235992) hydratase.[2] Subsequently, HYA can be further metabolized to 10-oxo-cis-12-octadecenoic acid (KetoA).[3]
Table 2: Microbial Metabolites of Linoleic Acid
| Precursor | Microbial Species (Examples) | Key Intermediate Metabolites |
| Linoleic Acid (cis-9, cis-12 C18:2) | Lactobacillus plantarum, Bifidobacterium breve | 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA) |
Experimental Protocols
The accurate identification and quantification of cis-12-octadecenoic acid, often present as a minor isomer, requires robust analytical methodologies. The following sections detail composite protocols for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) based on established methods for fatty acid isomer analysis.
General Workflow for Fatty Acid Analysis
The overall process for analyzing cis-12-octadecenoic acid in a biological matrix involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs) for GC-MS or analysis as free fatty acids for HPLC, followed by chromatographic separation and detection.
Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is a composite of standard methods for the analysis of fatty acid isomers in biological samples.
1. Lipid Extraction (Folch Method) a. Homogenize 1 mL of the liquid sample (e.g., milk, bacterial culture) or 50-100 mg of tissue with 20 volumes of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. b. Agitate the mixture for 20 minutes at room temperature. c. Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases. d. Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette. e. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to FAMEs a. To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 10 minutes in a sealed tube. c. Cool the tube and add 2 mL of 14% boron trifluoride (BF₃) in methanol. d. Heat again at 100°C for 10 minutes. e. Cool to room temperature and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex vigorously and centrifuge to separate the phases. g. Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent, which is designed for the separation of cis and trans fatty acid isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at 4°C/min.
-
Hold at 240°C for 20 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
4. Data Analysis
-
Identify the FAME of cis-12-octadecenoic acid based on its retention time relative to known standards and its characteristic mass spectrum.
-
Quantify using an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction.
Protocol for Silver-Ion HPLC (Ag⁺-HPLC) of Fatty Acids
This method is particularly effective for separating fatty acid isomers based on the degree of unsaturation and the geometry of the double bonds.
1. Sample Preparation a. Extract total lipids as described in the GC-MS protocol (Section 3.2.1). b. Perform saponification by dissolving the dried lipid extract in 1 mL of 1 M KOH in methanol and incubating at room temperature overnight. c. Acidify the mixture to pH ~2 with 6 M HCl. d. Extract the free fatty acids three times with 2 mL of hexane. e. Pool the hexane extracts and dry under a stream of nitrogen. f. Reconstitute the dried fatty acids in the HPLC mobile phase.
2. HPLC Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or evaporative light scattering detector (ELSD).
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: A non-polar solvent system with a small amount of a polar modifier. A typical mobile phase is hexane with a gradient of acetonitrile (B52724) or isopropanol. For example, a gradient of 0.1% to 1% acetonitrile in hexane over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection:
-
UV detector at 205-215 nm for underivatized fatty acids.
-
ELSD can also be used for universal detection.
-
3. Data Analysis
-
Identify the peak corresponding to cis-12-octadecenoic acid based on its retention time compared to a pure standard.
-
Quantify using an external or internal standard calibration curve.
Biological Activity and Signaling Pathways
The direct biological activity of cis-12-octadecenoic acid appears to be limited based on current research. A study in mice found that, unlike linoleic acid, dietary cis-12-octadecenoic acid had little to no influence on the activity of several key hepatic enzymes involved in lipid metabolism.[4] The primary biological relevance of this fatty acid seems to be its role as a precursor to more bioactive molecules produced by gut microbiota.
Microbial Conversion of Linoleic Acid
Gut bacteria such as Lactobacillus plantarum can convert dietary linoleic acid into a series of metabolites. The initial step is the hydration of the cis-9 double bond to form 10-hydroxy-cis-12-octadecenoic acid (HYA). This is followed by oxidation to 10-oxo-cis-12-octadecenoic acid (KetoA).
Signaling Pathway of 10-hydroxy-cis-12-octadecenoic acid (HYA)
HYA, a microbial metabolite of linoleic acid, has been shown to play a role in maintaining intestinal barrier function.[5] It exerts its effects at least in part through the G protein-coupled receptor 40 (GPR40).[5] Activation of GPR40 by HYA can trigger the MEK-ERK signaling cascade, which in turn can modulate the expression of proteins involved in inflammation and tight junction integrity, such as TNF receptor 2 (TNFR2).[5]
Signaling Pathway of 10-oxo-cis-12-octadecenoic acid (KetoA)
KetoA, another linoleic acid metabolite produced by gut bacteria, has been implicated in the regulation of energy metabolism.[6][7] It has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6] Activation of TRPV1 by KetoA can enhance energy expenditure.[6] Additionally, KetoA is reported to be a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[7]
Conclusion
cis-12-Octadecenoic acid is a naturally occurring fatty acid found in trace amounts in ruminant milk and as an intermediate in the microbial metabolism of linoleic acid. While its direct biological activity appears to be limited, its role as a precursor to the bioactive metabolites 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) is of significant interest. These metabolites are involved in key signaling pathways regulating intestinal health and energy metabolism. The analytical protocols detailed in this guide provide a framework for the accurate identification and quantification of cis-12-octadecenoic acid and its derivatives, which is essential for further elucidating their roles in health and disease. Future research should focus on obtaining more comprehensive quantitative data on the abundance of cis-12-octadecenoic acid in various natural sources and further exploring its potential direct biological functions.
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Monounsaturated Fatty Acid Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Monounsaturated fatty acids (MUFAs) are critical lipid molecules that serve as essential components of cell membranes, key signaling molecules, and a major form of energy storage in the form of triglycerides. The biosynthesis of MUFAs is a highly regulated and complex process, culminating in the production of lipids such as palmitoleic acid (16:1) and oleic acid (18:1). These MUFAs are subsequently esterified to form complex lipids like phospholipids, triglycerides, and cholesterol esters. The central enzyme in this pathway is Stearoyl-CoA Desaturase (SCD), which catalyzes the rate-limiting step of introducing a single double bond into saturated fatty acyl-CoAs.[1][2] Understanding this pathway is paramount for research in metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as for the development of novel therapeutic agents.
The Core Biosynthetic Pathway
The synthesis of monounsaturated fatty acid esters is a multi-stage process that begins with the de novo synthesis of saturated fatty acids, followed by elongation, desaturation, and finally, esterification. This entire process is a concerted effort involving enzymes located in the cytoplasm and the endoplasmic reticulum.
De Novo Synthesis of Saturated Fatty Acids: The Precursor Pathway
The foundational substrates for MUFA synthesis are saturated fatty acids, primarily palmitic acid (16:0), which are built from two-carbon acetyl-CoA units in the cytoplasm.
-
Transport of Acetyl-CoA: Acetyl-CoA, primarily generated within the mitochondria from pyruvate (B1213749) oxidation and β-oxidation, is transported to the cytoplasm for fatty acid synthesis. This is achieved via the citrate (B86180) shuttle , where acetyl-CoA condenses with oxaloacetate to form citrate, which is then transported across the mitochondrial membrane. In the cytoplasm, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate.
-
Carboxylation of Acetyl-CoA: The first committed and rate-limiting step of fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.[3] In mammals, two main isoforms exist: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.[3]
-
Fatty Acid Synthase (FAS) Complex: The synthesis of the saturated fatty acid backbone is carried out by the Fatty Acid Synthase (FAS) , a large, multi-enzyme complex in eukaryotes (Type I FAS).[4][5] FAS catalyzes a repeating four-step sequence:
-
Condensation: An acetyl group (primer) and a malonyl group are condensed, releasing CO₂.
-
Reduction: The resulting β-keto group is reduced to a hydroxyl group, using NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed to create a double bond.
-
Reduction: The double bond is reduced to a single bond, again using NADPH.
This cycle repeats seven times, adding two carbons from malonyl-CoA in each round, to produce the 16-carbon saturated fatty acid, palmitate (C16:0) , which is then released from the FAS complex by its thioesterase domain.[5]
-
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty acid synthase - Wikipedia [en.wikipedia.org]
Unraveling the Cellular Enigma: A Technical Guide to the Biological Role of Methyl cis-12-octadecenoate
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biological functions of Methyl cis-12-octadecenoate, a monounsaturated fatty acid methyl ester with emerging significance in cellular processes. This whitepaper consolidates current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and therapeutic exploration.
This compound, a derivative of cis-12-octadecenoic acid, has garnered attention for its potential role in modulating key cellular activities, including cancer cell proliferation and autophagy. This guide aims to provide a foundational resource for understanding its molecular mechanisms and to catalyze further research into its therapeutic applications.
Quantitative Data Summary
The biological effects of this compound are concentration-dependent and cell-type specific. The following tables summarize the available quantitative data from studies investigating its impact on cellular processes.
| Cell Line | Assay | Concentration | Observed Effect | Citation |
| A549 (Non-small cell lung cancer) | MTT Assay | Not specified | Inhibition of cell survival and growth | [1] |
| A549 (Non-small cell lung cancer) | In vivo tumor volume | Not specified | Reduction in tumor tissue volume | [1] |
Table 1: Effects of this compound on Cancer Cell Viability and Tumor Growth.
| Enzyme | Source | Substrate(s) | Effect of cis-12-octadecenoic acid | Citation |
| Fatty acid synthetase | Mouse Liver | Acetyl-CoA, Malonyl-CoA | Little to no influence on activity | [2] |
| Malic enzyme | Mouse Liver | Malate | Little to no influence on activity | [2] |
| Citrate cleavage enzyme | Mouse Liver | Citrate | Little to no influence on activity | [2] |
| Glucose-6-phosphate dehydrogenase | Mouse Liver | Glucose-6-phosphate | Little to no influence on activity | [2] |
| 6-phosphogluconate dehydrogenase | Mouse Liver | 6-phosphogluconate | Little to no influence on activity | [2] |
| Acetyl-CoA carboxylase | Mouse Liver | Acetyl-CoA | Little to no influence on activity | [2] |
Table 2: Influence of cis-12-octadecenoic acid on Lipogenic Enzyme Activities.
Core Cellular Processes and Signaling Pathways
Current research suggests that this compound exerts its biological effects primarily through the modulation of cell proliferation and autophagy, particularly in cancer cells.
Inhibition of Cancer Cell Growth and Induction of Autophagy
Studies have indicated that 12-octadecenoic acid methyl ester can inhibit the growth of A549 non-small cell lung cancer cells.[1] This inhibitory effect is potentially linked to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1] The precise signaling cascade initiated by this compound that leads to autophagy is still under investigation. However, a proposed general pathway for fatty acid-induced autophagy is presented below. It is important to note that different fatty acids can induce autophagy through distinct, sometimes non-canonical, pathways.[3]
Limited Role in Lipogenic Enzyme Regulation
In contrast to other C18 fatty acids like linoleic acid (cis-9,cis-12-octadecadienoic acid), cis-12-octadecenoic acid, the parent fatty acid of the methyl ester, has been shown to have minimal to no effect on the activity of key enzymes involved in lipid synthesis in the liver.[2] This suggests that its primary biological role may not be directly linked to the regulation of lipogenesis in the same manner as other common dietary fatty acids.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound and related compounds.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
A549 cells (or other target cell line)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. deanfrancispress.com [deanfrancispress.com]
- 2. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated fatty acids induce non‐canonical autophagy | The EMBO Journal [link.springer.com]
- 4. PX-12 inhibits the growth of A549 lung cancer cells via G2/M phase arrest and ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Technical Profile of cis-12-Octadecenoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cis-12-octadecenoic acid, a monounsaturated fatty acid of interest in various scientific disciplines. While a singular discovery event in a natural source is not prominently documented, its chemical synthesis and characterization were first detailed in the mid-20th century. This document outlines the foundational synthesis, plausible isolation methodologies from natural sources, and analytical techniques for its characterization. Furthermore, it explores the related signaling pathway of 12-oxophytodienoic acid (OPDA) in plants, providing a broader context for the biological relevance of C18 fatty acids with a double bond at the ω-6 position.
Introduction
cis-12-Octadecenoic acid (C18:1, n-6) is a long-chain fatty acid that has garnered attention for its potential roles in metabolic processes. Unlike its more common isomer, oleic acid (cis-9-octadecenoic acid), the biological significance and distribution of the cis-12 isomer are less extensively characterized. This guide aims to consolidate the available scientific information, providing a technical resource for researchers engaged in lipidomics, natural product chemistry, and drug development.
Foundational Synthesis and Characterization
The first documented chemical synthesis of cis-12-octadecenoic acid was a pivotal moment in its scientific history, enabling detailed study of its physical and chemical properties.
Huber's Synthesis (1951)
A seminal paper by W. F. Huber in 1951 described the synthesis of a series of cis- and trans-octadecenoic acids, including the cis-12 isomer. This work provided the first definitive characterization of the compound.
Experimental Protocol: Synthesis of cis-12-Octadecenoic Acid (Adapted from Huber, 1951)
This protocol is a representation of the synthetic route described by Huber.
-
Starting Materials: 1-heptyne (B1330384) and 1-chloro-10-iododecane (B3053951).
-
Step 1: Alkylation. 1-heptyne is reacted with sodamide in liquid ammonia (B1221849) to form the sodium salt. This is then alkylated with 1-chloro-10-iododecane to yield 1-chloro-11-octadecyne.
-
Step 2: Conversion to Nitrile. The resulting chloro-alkyne is treated with potassium cyanide in aqueous ethanol (B145695) to produce 12-octadecynenitrile.
-
Step 3: Hydrolysis. The nitrile is then hydrolyzed with aqueous alkali to yield 12-octadecynoic acid.
-
Step 4: Stereoselective Reduction. The acetylenic acid is subjected to catalytic hydrogenation using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead). This stereoselective reduction yields cis-12-octadecenoic acid.
-
Purification: The final product is purified by low-temperature crystallization from acetone.
Quantitative Data from Synthesis
The following table summarizes the reported physical properties of the synthesized cis-12-octadecenoic acid.
| Property | Value |
| Melting Point | 10.5 - 11.5 °C |
| Refractive Index (n_D^25) | 1.4582 |
| Density (d_4^25) | 0.8960 |
Isolation from Natural Sources
Generalized Experimental Protocol: Isolation and Identification from Biological Samples
This protocol is a representative workflow for the isolation and identification of cis-12-octadecenoic acid from a lipid-rich natural source.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., camel milk fat) with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (Folch method).
-
Add 0.2 volumes of 0.9% aqueous sodium chloride to induce phase separation.
-
Collect the lower chloroform phase containing the total lipids and evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the extracted lipids by refluxing with 0.5 M methanolic potassium hydroxide.
-
Methylate the resulting free fatty acids by refluxing with 14% boron trifluoride in methanol.
-
Extract the FAMEs with hexane.
-
-
Fractionation and Purification:
-
Argentation Thin-Layer Chromatography (Ag-TLC): Separate the FAMEs based on the degree of unsaturation. Scrape the band corresponding to monounsaturated FAMEs.
-
Preparative Gas Chromatography (Prep-GC): Further separate the monounsaturated FAMEs based on the position of the double bond to isolate the methyl cis-12-octadecenoate.
-
-
Identification and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity of the isolated FAME by its mass spectrum and retention time compared to a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide definitive structural elucidation.
-
Experimental Workflow for Isolation and Identification
Isolation and Identification Workflow.
Signaling Pathway Context: The Jasmonic Acid Biosynthesis Pathway
While a specific signaling pathway for cis-12-octadecenoic acid in animals is not well-defined, the structurally related C18 fatty acid, 12-oxophytodienoic acid (OPDA), is a key intermediate in the well-characterized jasmonic acid (JA) signaling pathway in plants. This pathway is crucial for plant defense and development. Understanding this pathway provides a valuable framework for how C18 fatty acids with functionality at the 12th position can act as signaling molecules.
The biosynthesis of jasmonic acid begins with the release of α-linolenic acid (a C18 fatty acid) from chloroplast membranes. This is followed by a series of enzymatic reactions that lead to the formation of OPDA, which is then further metabolized to JA.
Jasmonic Acid Biosynthesis Pathway
Jasmonic Acid Biosynthesis Pathway.
Conclusion
cis-12-Octadecenoic acid represents an intriguing, yet not fully explored, fatty acid. Its definitive synthesis in 1951 laid the groundwork for its study. While its natural occurrence is confirmed, detailed isolation protocols from these sources require further development, though established lipid analysis techniques provide a robust framework for such endeavors. The analogous role of 12-oxophytodienoic acid in plant signaling pathways suggests that C18 fatty acids with unsaturation at the ω-6 position may possess significant, and potentially undiscovered, biological activities. This guide provides a foundational resource to stimulate and support further research into the isolation, characterization, and biological function of cis-12-octadecenoic acid.
Potential Therapeutic Applications of Octadecenoate Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecenoate isomers, a group of C18:1 fatty acids, are emerging as significant modulators of cellular signaling with broad therapeutic potential. Variations in the position and stereochemistry of the double bond within the 18-carbon chain result in distinct biological activities, influencing a range of physiological and pathological processes. This technical guide provides an in-depth overview of the therapeutic applications of key octadecenoate isomers, including oleic acid, elaidic acid, vaccenic acid, and petroselinic acid. We present quantitative data on their biological effects, detailed experimental protocols for their study, and visual representations of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic promise of these fascinating lipid molecules.
Introduction
Octadecenoic acids are a class of monounsaturated fatty acids that play crucial roles in cellular metabolism and signaling. While oleic acid (cis-9-octadecenoic acid) is the most well-known and abundant isomer, a variety of other positional and geometric isomers exist, each with unique physicochemical properties and biological functions. The therapeutic landscape of these isomers is diverse, spanning cardiovascular disease, metabolic disorders, inflammation, and cancer. This guide focuses on four key isomers:
-
Oleic Acid: A cis-isomer widely recognized for its health benefits, primarily associated with the Mediterranean diet.
-
Elaidic Acid: A trans-isomer, industrially produced via partial hydrogenation of vegetable oils, and often linked to adverse health effects.
-
Vaccenic Acid: A naturally occurring trans-isomer found in ruminant fats, which is being investigated for its potential health benefits.
-
Petroselinic Acid: A cis-isomer found in plants of the Apiaceae family, showing promise in the management of autoimmune and inflammatory conditions.
This guide will delve into the specific therapeutic applications of each of these isomers, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to provide a thorough understanding of their mechanisms of action.
Therapeutic Applications and Quantitative Data
The biological effects of octadecenoate isomers are highly dependent on their specific molecular structure. The following sections summarize the known therapeutic applications and present available quantitative data for each of the four key isomers.
Oleic Acid (cis-9-Octadecenoic Acid)
Oleic acid is a cornerstone of the health benefits attributed to olive oil and the Mediterranean diet. Its therapeutic potential lies in its anti-inflammatory, antioxidant, and cardioprotective properties.
Quantitative Data for Oleic Acid:
| Therapeutic Target | Model System | Dosage/Concentration | Observed Effect | Reference(s) |
| Inflammation | LPS-stimulated RAW 264.7 macrophages | 0-50 μM | Dose-dependent reduction in inflammatory cytokines (TNF-α, IL-6, IL-1β) | [1] |
| Ovalbumin-induced asthmatic mice | 50, 125, 250 mg/kg/day (oral) | Dose-dependent attenuation of airway inflammation and mucus hypersecretion | [1] | |
| Steatosis | Oleic acid-induced steatosis in HepG2 cells | 5, 10, 50 µmol/L (Fenofibrate, a PPARα agonist) | Dose-dependent inhibition of oleic acid-induced steatosis | [2] |
| Endothelial Activation | Human umbilical vein endothelial cells (HUVECs) | ~50 µmol/L | IC50 for the inhibition of LPS-stimulated VCAM-1 expression | [1] |
| PPARα Activation | Neurons in culture | Not specified | Activates PPARα, promoting neuronal differentiation | [2] |
Elaidic Acid (trans-9-Octadecenoic Acid)
Elaidic acid is the primary trans fatty acid found in partially hydrogenated vegetable oils. Its consumption is associated with an increased risk of cardiovascular disease and other metabolic complications. Understanding its cytotoxic and pro-inflammatory effects is crucial for public health and disease modeling.
Quantitative Data for Elaidic Acid:
| Effect | Model System | Concentration | Observed Effect | Reference(s) |
| Cytotoxicity | RAW 264.7 macrophage cells | 4 mM | Approximate IC50 for cell viability after 24h treatment | [3] |
| SH-SY5Y neuroblastoma cells | 50-800 µM | Significant reduction in cell viability after 24h treatment | [4] | |
| Gene Expression | RAW 264.7 macrophage cells | 0.5, 1, and 2 mM | 1.7, 2.3, and 5.1-fold decrease in ABCA1 expression after 12h | [3] |
| Apoptosis | SH-SY5Y neuroblastoma cells | 20-800 µM | Dose-dependent increase in early apoptosis | [5] |
Vaccenic Acid (trans-11-Octadecenoic Acid)
Vaccenic acid is a naturally occurring trans fatty acid found in dairy and meat products from ruminant animals. Unlike industrial trans fats, vaccenic acid is being explored for its potential health benefits, particularly in the context of metabolic and inflammatory diseases.
Quantitative Data for Vaccenic Acid:
| Therapeutic Target | Model System | Dosage/Concentration | Observed Effect | Reference(s) |
| Cardiovascular Risk | Human clinical trial (n=106) | ~3% of energy intake | Increased TC, LDL, TC:HDL ratio, and apolipoprotein B (2-6% change) compared to control | [6][7] |
| Inflammation | JCR:LA-cp rats | 1% w/w in diet for 8 weeks | Increased jejunal concentrations of anandamide (B1667382), oleoylethanolamide, and palmitoylethanolamide | [1][8][9] |
| Isolated ICR mice splenocytes | 100 µM | Suppressed LPS-induced TNFα production | [10] | |
| Glucose Homeostasis | Rat model of type 2 diabetes | Not specified | Improved glucose turnover and insulin (B600854) secretion | [8] |
Petroselinic Acid (cis-6-Octadecenoic Acid)
Petroselinic acid is a positional isomer of oleic acid found in the seeds of plants from the Apiaceae family, such as parsley and coriander. It has demonstrated potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Quantitative Data for Petroselinic Acid:
| Therapeutic Target | Model System | Concentration | Observed Effect | Reference(s) |
| Autoimmune Response | A549, BJ5ta, and U937 cell lines | 200 µM | Significantly suppressed the expression of IFN-β and CXCL10 induced by cytosolic nucleic acids | [11] |
| Inflammation | Cellular models | Not specified | Attenuates type I interferon and ISG production in models of Aicardi–Goutières syndrome | [11] |
| Cell Viability | Not specified | Not specified | Demonstrated a concentration-dependent attenuation of ISRE-GFP reporter activity | [11] |
Signaling Pathways
The therapeutic effects of octadecenoate isomers are mediated through their interaction with and modulation of specific signaling pathways. This section provides a visual and descriptive overview of the key pathways involved.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Oleic acid is a known activator of PPARα.
Figure 1: Oleic Acid Activation of the PPARα Signaling Pathway.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a critical regulator of the inflammatory response. Oleic acid has been shown to exert anti-inflammatory effects by inhibiting this pathway.
Figure 2: Inhibition of the NF-κB Signaling Pathway by Oleic Acid.
G Protein-Coupled Receptor 40 (GPR40) Signaling
Vaccenic acid has been shown to modulate cellular responses through GPR40, a receptor for free fatty acids that is involved in insulin secretion and other metabolic processes.
Figure 3: Vaccenic Acid-Mediated GPR40 Signaling.
Type I Interferon Signaling
Petroselinic acid has been identified as an inhibitor of the type I interferon (IFN) pathway, which is often hyperactivated in autoimmune diseases. It acts by suppressing the phosphorylation of key downstream signaling molecules.
Figure 4: Petroselinic Acid Inhibition of Type I Interferon Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of octadecenoate isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of octadecenoate isomers on cell viability and to determine their cytotoxic concentrations.
Materials:
-
96-well cell culture plates
-
Cell culture medium appropriate for the cell line
-
Octadecenoate isomer stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the octadecenoate isomer in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][12]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of NF-κB Activation
This protocol is used to quantify the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the octadecenoate isomer and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[13]
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
PPARα Luciferase Reporter Assay
This assay is used to quantify the ability of an octadecenoate isomer to activate the PPARα receptor.
Materials:
-
Cell line (e.g., HepG2)
-
PPARα expression vector
-
Luciferase reporter plasmid containing a PPRE
-
Transfection reagent
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 1.3 x 10^4 cells/well) in a 96-well plate.[14]
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with various concentrations of the octadecenoate isomer. Include a known PPARα agonist as a positive control and a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[14]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.
Conclusion
The octadecenoate isomers represent a diverse and promising class of bioactive lipids with significant therapeutic potential. Oleic acid's well-established anti-inflammatory and metabolic benefits, vaccenic acid's emerging role in metabolic health, and petroselinic acid's potent immunomodulatory effects highlight the nuanced and isomer-specific nature of their biological activities. Conversely, the detrimental effects of elaidic acid underscore the importance of dietary fat quality.
The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action and therapeutic applications of these compounds. Future studies should focus on elucidating the complete signaling cascades modulated by each isomer, conducting more extensive preclinical and clinical trials to establish efficacy and safety, and exploring the potential for synergistic effects with other therapeutic agents. A deeper understanding of the structure-activity relationships among octadecenoate isomers will be pivotal in unlocking their full potential for the development of novel therapies for a wide range of human diseases.
References
- 1. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-11 vaccenic acid improves glucose homeostasis in a model of type 2 diabetes by promoting insulin secretion via GPR40 [agris.fao.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Methyl cis-12-octadecenoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Methyl cis-12-octadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, instrument configuration, and data analysis to ensure accurate and reproducible results.
Introduction
This compound is a fatty acid methyl ester (FAME) of significant interest in various research fields, including biofuel development, pharmacology, and nutritional science. Accurate quantification of this compound is crucial for understanding its biological roles and for quality control in industrial applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of FAMEs.[1][2] This technique allows for the separation of complex mixtures and provides structural confirmation, making it ideal for the analysis of biological and industrial samples.[1]
Experimental Protocols
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Prior to GC-MS analysis, lipids and fatty acids must be converted into their corresponding methyl esters to increase their volatility and thermal stability.[3][4] A common and effective method is acid-catalyzed transesterification.
Materials:
-
Sample containing lipids or fatty acids
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Screw-capped glass tubes
Procedure:
-
To the lipid sample in a screw-capped glass tube, add 0.2 mL of toluene and 1.5 mL of methanol.
-
Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by carefully diluting concentrated HCl with methanol.
-
Add 0.3 mL of the 8% HCl solution to the sample mixture. The final HCl concentration will be approximately 1.2% (w/v).[5]
-
Vortex the tube to ensure thorough mixing.
-
For rapid methylation, heat the sealed tube at 100°C for 1-1.5 hours. For milder conditions, incubate at 45°C overnight (approximately 14 hours).[5]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to extract the FAMEs.[5]
-
Vortex the tube vigorously and allow the layers to separate.
-
Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the quantitative analysis of this compound. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 220°C[1] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Column | Stabilwax® or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Oven Temperature Program | Initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C[6] |
| Interface Temperature | 270°C[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1][7] |
| Monitored Ions for this compound | m/z 296 (molecular ion), 264, 222, 180 (fragment ions) |
| Dwell Time | 50-75 ms (B15284909) per ion[1] |
Quantitative Data Summary
Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance characteristics for the GC-MS analysis of FAMEs.
Table 2: Quantitative Performance Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998[8] |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | |
| Intra-day | ≤ 10%[9] |
| Inter-day | ≤ 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Experimental workflow for the quantitative analysis of this compound.
Quantitative Data Analysis Logic
This diagram outlines the logical steps involved in processing the raw GC-MS data to obtain the final quantitative results.
Caption: Logical flow for quantitative data analysis in GC-MS.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. agilent.com [agilent.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Fatty Acid Methyl Esters
Introduction
High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique used for the separation, identification, and quantification of fatty acid methyl esters (FAMEs). FAMEs are derivatives of fatty acids that are commonly prepared to increase their volatility for gas chromatography (GC) analysis. However, HPLC offers distinct advantages, particularly for the analysis of less volatile or thermally labile FAMEs, and for separations based on properties other than boiling point, such as the degree of unsaturation and the presence of functional groups.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME analysis, where separation is based on the hydrophobicity of the analytes.[3][4] This application note provides a detailed protocol for the analysis of FAMEs using HPLC with UV detection, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of FAMEs.
Table 1: Typical HPLC Column and Mobile Phase Conditions for FAME Analysis
| Parameter | Specification | Reference |
| Column | C18 Reversed-Phase | [1][3] |
| Particle Size | 5 µm | [5] |
| Dimensions | 4.6 mm I.D. x 150 mm | [1] |
| Mobile Phase A | Acetonitrile (B52724) | |
| Mobile Phase B | Acetone (B3395972) | |
| Gradient | Isocratic or Gradient | [6][7][8] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 40°C | [7][9] |
| Detector | UV at 205 nm | [3][7] |
Table 2: Example Retention Times of Common FAMEs on a C18 Column
| Fatty Acid Methyl Ester (FAME) | Retention Time (minutes) |
| Methyl Linolenate (C18:3) | ~18 |
| Methyl Linoleate (C18:2) | ~22 |
| Methyl Oleate (C18:1) | ~26 |
| Methyl Palmitate (C16:0) | ~28 |
| Methyl Stearate (C18:0) | ~32 |
Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and mobile phase composition.[10]
Experimental Protocols
Sample Preparation: Transesterification of Fatty Acids to FAMEs
This protocol describes the conversion of fatty acids from a lipid sample (e.g., vegetable oil, animal fat) into their corresponding methyl esters.
Materials:
-
Lipid sample
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or 3M Methanolic HCl[11]
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride solution
-
Sodium sulfate (B86663) (anhydrous)
-
Screw-cap glass tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Add 2 mL of a freshly prepared methylation reagent (1.5% sulfuric acid in anhydrous methanol).[12]
-
For samples that require extraction first, a chloroform:methanol (2:1) solution can be used.[11]
-
Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.[11][13]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the tube at a low speed (e.g., 1500 x g) for 5-10 minutes to separate the layers.[11]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAMEs solution is now ready for HPLC analysis. Dilute with hexane or mobile phase as needed to achieve a suitable concentration.
HPLC Analysis of FAMEs
This protocol outlines the steps for analyzing the prepared FAMEs sample using a reversed-phase HPLC system with UV detection.
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade, if needed for the mobile phase)
-
FAME standards for identification and quantification
-
HPLC vials with inserts
Procedure:
-
System Preparation:
-
Mobile Phase:
-
Sample Injection:
-
Transfer the prepared FAMEs sample into an HPLC vial.
-
Place the vial in the autosampler.
-
Set the injection volume to 10 µL.[7]
-
-
Chromatographic Run:
-
Start the analysis. The FAMEs will be separated on the C18 column based on their hydrophobicity. In reversed-phase chromatography, retention time generally increases with increasing chain length and decreases with an increasing number of double bonds.[7]
-
-
Data Analysis:
-
Identify the FAMEs in the sample by comparing their retention times to those of known standards.
-
Quantify the amount of each FAME by integrating the peak area and comparing it to a calibration curve generated from the standards.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of FAMEs.
Caption: Simplified overview of fatty acid metabolism pathways.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. jascoinc.com [jascoinc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl cis-12-octadecenoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-12-octadecenoate is a fatty acid methyl ester (FAME) that serves as a crucial analytical standard in the quantitative analysis of lipids. Its well-defined chemical structure and purity make it an excellent reference compound for chromatographic techniques, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). In research and drug development, accurate quantification of fatty acids is essential for understanding metabolic pathways, identifying disease biomarkers, and assessing the effects of therapeutic interventions on lipid metabolism. This compound is particularly useful as an internal standard for the analysis of complex biological samples, allowing for the precise determination of various fatty acid concentrations.
Principle of Use as an Analytical Standard
As an analytical standard, this compound can be used in two primary ways:
-
External Standard: A series of known concentrations of this compound are analyzed to create a calibration curve. The response of the analytical instrument (e.g., peak area in a chromatogram) is plotted against the concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its response to the calibration curve.
-
Internal Standard: A known amount of this compound is added to both the calibration standards and the unknown samples. This method helps to correct for variations in sample preparation and instrument response. The ratio of the analyte's response to the internal standard's response is used for quantification, leading to improved accuracy and precision.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2733-86-0[1] |
| Molecular Formula | C₁₉H₃₆O₂[1] |
| Molecular Weight | 296.49 g/mol |
| Appearance | Colorless liquid |
| Purity | ≥98% (recommended for use as a standard) |
| Storage | Store at -20°C in a tightly sealed container |
Table 2: Example Calibration Curve Data for GC-MS Analysis
This table presents a hypothetical data set to illustrate the construction of a calibration curve using this compound as an external standard.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
Table 3: Example Quantitative Analysis of Fatty Acids in a Biological Sample Using this compound as an Internal Standard
This table provides an example of how to present quantitative results. A known concentration of this compound (Internal Standard, IS) is added to the sample.
| Analyte (Fatty Acid Methyl Ester) | Retention Time (min) | Analyte Peak Area | IS Peak Area | Response Factor (RF) | Calculated Concentration (µg/mL) |
| Methyl Palmitate (C16:0) | 15.2 | 1,850,000 | 2,500,000 | 1.05 | 19.4 |
| Methyl Oleate (C18:1n9c) | 17.5 | 3,200,000 | 2,500,000 | 0.98 | 31.4 |
| Methyl Linoleate (C18:2n6c) | 17.8 | 2,100,000 | 2,500,000 | 1.02 | 21.4 |
| Methyl Stearate (C18:0) | 18.1 | 950,000 | 2,500,000 | 1.08 | 10.3 |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes the extraction of total lipids from biological samples such as plasma, tissues, or cell cultures.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the biological sample (e.g., 100 mg of tissue or 1 mL of plasma) and place it in a glass centrifuge tube.
-
Add a known amount of this compound as an internal standard.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenize the sample for 2 minutes.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant (lipid extract) into a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to wash the extract.
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Remove the upper aqueous phase.
-
Dry the lower chloroform phase containing the lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1) for storage at -20°C or proceed to transesterification.
Protocol 2: Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of extracted lipids into their corresponding FAMEs for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
0.5 M Sodium methoxide (B1231860) in methanol
-
Glacial acetic acid
-
Water
-
Heating block or water bath at 50°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 1 mL of toluene to dissolve the lipids.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.[2]
-
Cap the tube tightly and heat at 50°C for 10 minutes.[2]
-
Cool the tube to room temperature.
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[2]
-
Add 5 mL of water and vortex thoroughly.[2]
-
Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.[2]
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.[2]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Repeat the hexane extraction (steps 7-9) once more and combine the hexane extracts.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Quantitative Analysis of FAMEs by GC-MS
This protocol provides a general procedure for the analysis of FAMEs using GC-MS. Instrument conditions may need to be optimized for specific applications.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Procedure:
-
Prepare a series of calibration standards of this compound (if used as an external standard) or a mix of FAME standards with a constant concentration of the internal standard.
-
Inject the calibration standards and the prepared samples into the GC-MS system.[2]
-
Generate a calibration curve by plotting the peak area (for external standard) or the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[2]
-
Determine the concentration of the fatty acids in the samples from the calibration curve.[2]
Visualizations
Caption: General experimental workflow for the quantitative analysis of fatty acids.
Caption: Logic for quantification using an external standard calibration curve.
Metabolic Relevance and Signaling Pathways
While this compound is primarily used as an analytical standard, its corresponding free fatty acid, cis-12-octadecenoic acid, may have biological relevance. Studies in mice have shown that dietary cis-12-octadecenoic acid can be incorporated into hepatic lipids.[3] However, unlike cis-9,cis-12-octadecadienoic acid (linoleic acid), it does not appear to have a significant effect on the activities of key lipogenic enzymes such as fatty acid synthetase and acetyl-CoA carboxylase.[3] This suggests that the position of the double bond in the fatty acid chain is critical for its biological activity.
Currently, there is limited information available that directly implicates cis-12-octadecenoic acid in specific cellular signaling pathways. Its primary role in a research context remains as a standard for the accurate identification and quantification of fatty acids in complex mixtures. Further research is needed to fully elucidate any potential biological roles.
References
Application Notes and Protocols for the Lipidomics Analysis of Octadecenoates
Introduction
Octadecenoates, a class of fatty acids with an 18-carbon chain and a single double bond, are pivotal molecules in numerous biological processes. They serve as essential components of cell membranes, energy storage molecules, and signaling mediators. The specific isomer of octadecenoate, determined by the position and stereochemistry of the double bond (e.g., oleic acid vs. elaidic acid), can dramatically alter its physiological function. For instance, cis-9-octadecenoic acid (oleic acid) is known to increase hepatic LDL receptor activity, while its trans isomer is biologically neutral in this regard[1]. Given their structural diversity and functional significance, accurate and robust analytical methods are crucial for understanding their roles in health and disease.
This document provides detailed application notes and protocols for the sample preparation of octadecenoates from biological matrices for lipidomics analysis. It is intended for researchers, scientists, and professionals in drug development.
I. Application Notes
The accurate quantification of octadecenoate isomers is challenging due to their structural similarity and the complexity of biological samples. A well-designed sample preparation workflow is therefore critical to ensure high recovery, minimize analytical interference, and achieve reliable results. The general workflow involves sample collection and homogenization, lipid extraction, optional fractionation and derivatization, and finally, instrumental analysis.
A. Sample Collection and Homogenization
Proper sample handling from the outset is crucial to prevent the degradation or alteration of lipids. Samples should be collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to quench enzymatic activity that can alter the lipid profile[2]. For tissue samples, thorough homogenization is necessary to ensure efficient lipid extraction. This can be achieved through methods like grinding frozen tissue or using bead-based milling[3].
B. Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from other cellular components like proteins and polar metabolites. The two most common approaches are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): Traditional LLE methods, such as the Folch and Bligh-Dyer techniques, utilize a mixture of chloroform (B151607) and methanol (B129727) to partition lipids into an organic phase[3][4][5]. These methods are widely used and have been shown to provide high recovery for a broad range of lipid classes[4]. A single-phase extraction using a butanol/methanol mixture has also been shown to be effective and is compatible with direct injection for LC-MS analysis, eliminating the need for drying and reconstitution steps[4][6].
Solid-Phase Extraction (SPE): SPE offers a more targeted approach, allowing for the fractionation of specific lipid classes[7]. This is particularly useful for isolating low-abundance species or for cleaning up complex samples. For instance, aminopropyl SPE cartridges can be used to effectively isolate the free fatty acid fraction from a total lipid extract[8]. Novel SPE formats, such as 96-well plates, offer high-throughput capabilities, saving time and improving reproducibility compared to traditional LLE methods[9].
C. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility, fatty acids require chemical derivatization prior to GC-MS analysis[10][11]. This process modifies the polar carboxyl group, increasing the analyte's volatility and thermal stability[12][13]. The most common derivatization method for fatty acids is esterification to form fatty acid methyl esters (FAMEs). For keto-fatty acids, a two-step derivatization involving methoximation followed by silylation is often employed to protect the ketone and carboxylic acid groups[10].
D. Analytical Considerations
The choice of analytical platform depends on the specific research question.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation of fatty acid isomers, especially when using highly polar capillary columns like the SP-2560[14].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly reversed-phase HPLC, separates lipids based on their acyl chain length and degree of unsaturation[5]. For challenging isomer separations, silver ion HPLC (Ag-HPLC) can be employed, which separates fatty acids based on the number, position, and configuration of their double bonds[15][16].
II. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Lipids from Plasma
This protocol is a modification of the Folch method and is suitable for the general extraction of lipids from plasma samples.
Materials:
-
Plasma sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal standard solution (e.g., C17:0 or a stable isotope-labeled octadecenoate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Thaw the plasma sample (e.g., 100 µL) on ice.
-
Add the internal standard to the plasma sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of deionized water to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., isopropanol (B130326) for LC-MS or hexane (B92381) for GC-MS after derivatization).
Protocol 2: Solid-Phase Extraction (SPE) of Free Fatty Acids
This protocol uses an aminopropyl-bonded silica (B1680970) SPE cartridge to isolate non-esterified fatty acids from a total lipid extract.
Materials:
-
Total lipid extract (from Protocol 1, before the drying step)
-
Aminopropyl SPE cartridges (e.g., 500 mg)
-
Chloroform:isopropanol (2:1, v/v)
-
Diethyl ether
-
Acetic acid
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.
-
Equilibrate the cartridge: Pass 5 mL of chloroform through the cartridge.
-
Load the sample: Load the total lipid extract onto the cartridge.
-
Wash:
-
Wash with 10 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids such as triacylglycerols and cholesterol esters.
-
Wash with 5 mL of hexane to remove any remaining non-polar interferents.
-
-
Elute: Elute the free fatty acids with 10 mL of diethyl ether containing 2% acetic acid.
-
Dry: Evaporate the eluate to dryness under a stream of nitrogen.
-
The dried extract is now ready for derivatization or direct analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of fatty acids to their methyl esters for GC-MS analysis.
Materials:
-
Dried lipid extract containing free fatty acids
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heater block
Procedure:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and then centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer, which contains the FAMEs, to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
III. Data Presentation
The choice of extraction method can significantly impact the recovery and reproducibility of the results. The following table summarizes a comparison of different extraction methods for plasma lipidomics.
| Method | Principle | Advantages | Disadvantages | Median Intra-assay CV (%) | Lipid Class Coverage |
| Folch (LLE) | Biphasic liquid-liquid extraction with chloroform/methanol[4][17]. | Gold standard, high recovery for a broad range of lipids[4]. | Labor-intensive, uses chlorinated solvents, lower throughput[9][17]. | 15.1[17] | Excellent for most lipid classes[17]. |
| Matyash (LLE) | Biphasic liquid-liquid extraction with MTBE/methanol[5][17]. | Easier to handle (upper organic phase), non-chlorinated solvent[5]. | Can have lower recovery for some polar lipids compared to Folch[17]. | 21.8[17] | Good, but may be less effective for some polar lipids[17]. |
| Alshehry (Single Phase) | Single-phase extraction with 1-butanol/methanol[6][17]. | High throughput, no drying/reconstitution needed, environmentally friendly[6][17]. | May have slightly lower recovery for very non-polar lipids like sterol esters. | 14.1[17] | Excellent, particularly effective for polar lipids[17]. |
| SPE (96-well plate) | Solid-phase extraction using a specific sorbent[9][18]. | High throughput, easily automated, improved reproducibility[9][18]. | Sorbent chemistry may lead to selective recovery of certain lipid classes[18]. | Not specified, but generally improved reproducibility[9][18]. | Dependent on sorbent, can be tailored for specific lipid classes[18]. |
IV. Signaling Pathways and Visualizations
Octadecenoates and their metabolites are involved in a variety of signaling pathways that regulate inflammation and metabolism.
Workflow for Lipidomics Sample Preparation
The following diagram illustrates a typical workflow for the preparation of biological samples for octadecenoate analysis.
GPR120-Mediated Anti-Inflammatory Signaling
G protein-coupled receptor 120 (GPR120) is a receptor for fatty acids, including certain octadecenoates. Its activation leads to anti-inflammatory effects, in part through the inhibition of pro-inflammatory signaling pathways.
MAPK and NF-κB Pro-Inflammatory Signaling
In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways is a key event. Some octadecenoic acid derivatives have been shown to inhibit these pathways.
References
- 1. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 3. biocompare.com [biocompare.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conversion of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) via Transesterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of fatty acids and their triglycerides into fatty acid methyl esters (FAMEs) is a critical step in various analytical and industrial processes. In research and drug development, the analysis of fatty acid profiles is essential for understanding metabolic pathways, disease biomarkers, and the composition of lipid-based drug delivery systems. Transesterification is the most common chemical process for this conversion, involving the exchange of the alkyl group of an ester with another alcohol.[1][2] This document provides detailed application notes and experimental protocols for the three primary methods of transesterification: acid-catalyzed, base-catalyzed, and enzyme-catalyzed.
Overview of Transesterification Methods
Transesterification is a reversible reaction where triglycerides react with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce FAMEs and glycerol (B35011).[1][3] The choice of catalyst—acid, base, or enzyme—is crucial and depends on the feedstock's properties, particularly the content of free fatty acids (FFAs) and water.[1][2]
-
Base-Catalyzed Transesterification: This is the most common method in industrial applications due to its high conversion rates (often exceeding 98%) and short reaction times.[4] It is, however, sensitive to high FFA and water content, which can lead to soap formation and reduce FAME yield.[4][5]
-
Acid-Catalyzed Transesterification: This method is advantageous for feedstocks with high FFA content as the acid catalyst can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides.[4] The primary drawback is the significantly slower reaction rate compared to base catalysis.[4]
-
Enzyme-Catalyzed Transesterification: This method utilizes lipases as biocatalysts and offers high specificity, mild reaction conditions, and avoids the formation of byproducts like soap.[5][6] However, the cost of enzymes and slower reaction times are significant considerations.[6]
Data Presentation: Comparison of Transesterification Methods
The following tables summarize quantitative data for the different transesterification methods, providing a basis for comparison and selection of the appropriate method for a given application.
Table 1: Base-Catalyzed Transesterification Conditions and FAME Yields
| Feedstock | Catalyst | Catalyst Conc. (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time | FAME Yield (%) | Reference |
| Safflower Oil | Sodium Methoxide (B1231860) | 1.00 | 1:6 | 60 | - | 98 | [7] |
| Waste Cooking Oil | KOH | 0.5 | 1:6 | 60 | 30 min | 94 | [8] |
| Waste Cooking Oil | NaOH | 1.0 | 9:1 | 50 | 90 min | >98 | [4] |
| Palm Oil | KOH | 1.0 | 6:1 | 60 | 1.5 h | 99.73 | [9] |
| Jatropha curcas Oil | CaO | 1.5 | 12:1 | 70 | 3.5 h | >95 | [4] |
| Milk Fat | Methanolic KOH | 0.2 M | - | 50 | 20 min | - | [10] |
Table 2: Acid-Catalyzed Transesterification Conditions and FAME Yields
| Feedstock | Catalyst | Catalyst Conc. (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time | FAME Yield (%) | Reference |
| Waste Shark Liver Oil | - | 5.9 | 10.3:1 | 60 | 6.5 h | 99 | [9] |
| Olein (85% Oleic Acid) | MSA | 3 | 12:1 | 120 | 1 h | 99.13 | [11] |
| Jatropha curcas L. | nano-La2O3 | 10 | - | 180 | 2 h | 98 | [11] |
| Various Lipids | 1.2% HCl in Methanol | - | - | 100 | 1-1.5 h | >96 | [12] |
Table 3: Enzyme-Catalyzed Transesterification Conditions and FAME Yields
| Feedstock | Enzyme | Enzyme Conc. | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time | FAME Yield (%) | Reference |
| Rapeseed Oil | Lipozyme TL IM | 5% (w/w of oil) | 5:1 (Ethanol) | 30 | 7 h | 99.89 | [13] |
| Acid Oil | Biolipasa-R | 42% (w/w of oil) | 3:1 | 30 | 72 h | 71.3 | [14] |
| Jatropha Seeds | Lipozyme TL IM | 15% (w/w of oil) | 6:1 | 45 | 12 h | 90.6 | [13] |
| Waste Fish Oil | Novozym 435 | 5 wt% | 5:1 (Ethanol) | 60 | 6 h | ~100 | [15] |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification of Fatty Acids
This protocol is suitable for oils with low free fatty acid and water content (<1% and <0.5% respectively).[4]
Materials:
-
Oil or fat sample
-
Methanol (anhydrous)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Beaker or flask
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Pre-treatment: If necessary, filter the oil to remove any solid impurities. Heat the oil to 110°C to remove residual water.[16]
-
Catalyst Preparation: Prepare the methoxide solution by dissolving the required amount of KOH (e.g., 1% w/w of oil) or NaOH in anhydrous methanol. This step should be performed with caution as the reaction is exothermic.
-
Reaction: a. Heat the oil to the desired reaction temperature (e.g., 60-65°C) in a flask with continuous stirring.[1] b. Add the prepared methoxide solution to the heated oil. The typical methanol to oil molar ratio is 6:1.[1] c. Maintain the temperature and stirring for the specified reaction time (e.g., 1-2 hours).
-
Separation: a. After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle for several hours (or overnight). Two distinct layers will form: an upper layer of FAMEs (biodiesel) and a lower layer of glycerol. b. Carefully drain the glycerol layer.
-
Purification: a. Wash the FAME layer with warm distilled water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral. b. Dry the FAMEs by passing them through anhydrous sodium sulfate.
-
Analysis: The resulting FAMEs can be analyzed by gas chromatography (GC) to determine the fatty acid profile.
Protocol 2: Acid-Catalyzed Transesterification of Fatty Acids
This protocol is recommended for oils with high free fatty acid content.
Materials:
-
Oil or fat sample
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: a. Place the oil sample in a round-bottom flask. b. Add methanol and the acid catalyst (e.g., 1-3% v/v H₂SO₄) to the flask. A higher methanol to oil molar ratio (e.g., 12:1) is often required.[4][11] c. Attach a reflux condenser to the flask.
-
Reaction: a. Heat the mixture to the desired temperature (e.g., 60-100°C) with continuous stirring.[5][17] b. Reflux the mixture for the specified reaction time (which can be several hours).
-
Separation and Neutralization: a. After cooling, transfer the mixture to a separatory funnel. b. Add a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this will release CO₂ gas. c. Allow the layers to separate. The upper layer contains the FAMEs.
-
Purification: a. Wash the FAME layer with distilled water to remove any remaining salts and methanol. b. Dry the FAMEs using anhydrous sodium sulfate.
-
Analysis: Analyze the FAMEs using GC.
Protocol 3: Enzyme-Catalyzed Transesterification of Fatty Acids
This protocol provides a milder and more environmentally friendly approach to FAME production.
Materials:
-
Oil or fat sample
-
Immobilized lipase (B570770) (e.g., Novozym 435, Lipozyme TL IM)
-
Methanol or Ethanol
-
Incubator shaker
-
Centrifuge
Procedure:
-
Reaction Mixture: a. In a suitable vessel, combine the oil, alcohol (e.g., methanol or ethanol), and the immobilized lipase.[14] The amount of enzyme is typically a percentage of the oil weight (e.g., 5-15%).[13][15] b. Due to the potential for enzyme denaturation by high concentrations of methanol, a stepwise addition of the alcohol is often recommended (e.g., adding one-third of the total volume at 0, 24, and 48 hours).[14]
-
Incubation: a. Place the reaction vessel in an incubator shaker set to the optimal temperature for the specific lipase (e.g., 30-60°C).[14][15] b. Incubate with continuous agitation for the required reaction time, which can range from several hours to days.[14][15]
-
Enzyme Separation: a. After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Product Separation and Purification: a. Centrifuge the remaining mixture to separate the FAME layer from the glycerol layer. b. The FAME layer can be further purified by washing with water if necessary, followed by drying.
-
Analysis: Characterize the FAME profile using GC.
Mandatory Visualizations
Caption: General chemical equation for the transesterification of triglycerides to FAMEs.
Caption: A generalized experimental workflow for FAMEs production via transesterification.
Caption: Key advantages and disadvantages of different transesterification methods.
References
- 1. technoilogy.it [technoilogy.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis and Purification of High-Purity Methyl cis-12-Octadecenoate
Introduction
Methyl cis-12-octadecenoate is a long-chain fatty acid methyl ester (FAME) of significant interest in various research fields, including lipidomics and the development of novel therapeutics. The synthesis of the high-purity cis-isomer is crucial for accurate biological and chemical studies, as the geometric configuration of the double bond can significantly influence its physical and biological properties. This application note provides a detailed protocol for the synthesis of this compound via the Wittig reaction, followed by comprehensive purification and analytical procedures to ensure high isomeric purity. The Wittig reaction is a reliable method for forming a carbon-carbon double bond with control over the stereochemistry, making it well-suited for generating the desired cis-alkene.[1][2][3] Non-stabilized ylides, such as the one employed in this synthesis, typically favor the formation of the Z-alkene (cis-isomer).[1]
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process, beginning with the preparation of the Wittig reagent precursor, hexyltriphenylphosphonium bromide. This phosphonium (B103445) salt is then used to generate the corresponding ylide, which subsequently reacts with methyl 12-oxododecanoate (B1258333) to yield the target compound. The final product is then purified and analyzed for purity and isomeric integrity.
Caption: Overall workflow for the synthesis of high-purity this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for the Wittig reaction should be anhydrous.
| Reagent/Material | Grade | Supplier |
| 1-Bromohexane | 99% | Sigma-Aldrich |
| Triphenylphosphine | 99% | Sigma-Aldrich |
| Methyl 12-oxododecanoate | ≥98% | Commercially available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF) | Anhydrous | Sigma-Aldrich |
| Hexane (B92381) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific |
| Silica (B1680970) Gel | 230-400 mesh | Fisher Scientific |
Protocol 1: Synthesis of Hexyltriphenylphosphonium Bromide
This protocol describes the preparation of the phosphonium salt, a necessary precursor for the Wittig ylide.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq) and 1-bromohexane (1.1 eq) in anhydrous acetonitrile (B52724) or toluene.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath to facilitate precipitation of the phosphonium salt.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting hexyltriphenylphosphonium bromide can be used in the next step without further purification.[5][6][7]
Protocol 2: Wittig Olefination for this compound
This protocol details the formation of the alkene from the phosphonium salt and the aldehyde.
-
Ylide Formation:
-
Suspend hexyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
-
Reaction with Aldehyde:
-
Dissolve methyl 12-oxododecanoate (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Quenching and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The product, this compound, will be contaminated with triphenylphosphine oxide, which is also removed during chromatography.
-
Protocol 3: Purification by Silver Ion Chromatography (Optional)
For achieving very high isomeric purity, silver ion chromatography can be employed to separate cis and trans isomers.
-
Column Preparation: A silica gel column is impregnated with a silver nitrate (B79036) solution.
-
Elution: The FAME mixture is loaded onto the column and eluted with a solvent system such as hexane/diethyl ether. The cis-isomers are retained more strongly by the silver ions than the trans-isomers, allowing for their separation.
Protocol 4: Analytical Characterization
The purity and identity of the final product are confirmed by Gas Chromatography-Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
GC-FID Analysis:
-
Instrumentation: Agilent 7890 GC system with FID.
-
Column: Highly polar capillary column (e.g., HP-88, 100 m x 0.25 mm x 0.20 µm).[9][10]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min.
-
Injector and Detector Temperature: 250°C and 260°C, respectively.
This method allows for the separation of cis and trans isomers of C18 fatty acid methyl esters.[9][10][11][12]
Data Presentation
The following table summarizes expected outcomes and analytical data for the synthesis of this compound.
| Parameter | Expected Value | Method of Analysis |
| Yield | 60-80% (after purification) | Gravimetric |
| Purity | >98% | GC-FID |
| Isomeric Purity (cis) | >95% | GC-FID on a polar column |
| ¹H NMR (CDCl₃) | δ 5.35 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂CO₂-), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.2-1.4 (m), 0.88 (t, 3H, -CH₃) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃) | δ 174.3, 130.0, 129.9, 51.4, ... | ¹³C NMR Spectroscopy |
| Mass Spectrum (EI) | m/z (M⁺) = 296.27 | Mass Spectrometry |
Logical Relationships in Wittig Reaction Stereoselectivity
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. For non-stabilized ylides, the reaction proceeds through a kinetically controlled pathway that favors the formation of the cis-alkene.
Caption: Factors influencing the stereoselectivity of the Wittig reaction.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and analysis of high-purity this compound. By following the detailed protocols, researchers can reliably produce this valuable compound for their studies. The use of the Wittig reaction with a non-stabilized ylide ensures a high proportion of the desired cis-isomer, and subsequent purification and analytical steps confirm the purity of the final product.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. HEXYLTRIPHENYLPHOSPHONIUM BROMIDE | 4762-26-9 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. HEXYLTRIPHENYLPHOSPHONIUM BROMIDE | 4762-26-9 [amp.chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Integrated multidimensional and comprehensive 2D GC analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Application Notes and Protocols: Methyl cis-12-octadecenoate in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-12-octadecenoate is a monounsaturated fatty acid methyl ester (FAME) that holds potential as a component of biodiesel. As a C18:1 methyl ester, its properties are of significant interest in the evaluation of next-generation biofuels. Understanding its synthesis, physicochemical properties, and its impact on overall fuel performance is crucial for the development of sustainable energy resources. These application notes provide an overview of its relevance in biofuel research, along with detailed protocols for its synthesis and characterization. While specific experimental data for the cis-12 isomer is limited in publicly available literature, this document compiles relevant data for C18:1 methyl esters to serve as a comparative guide.
Physicochemical Properties and Their Relevance to Biofuel
The properties of individual FAMEs are critical in determining the overall quality of a biodiesel blend. Key parameters include cetane number, oxidative stability, kinematic viscosity, and cold flow properties.
Data Presentation
Below is a summary of key physicochemical properties for C18:1 methyl esters. Data for this compound is sparse; therefore, data for other C18:1 isomers, primarily methyl oleate (B1233923) (cis-9-octadecenoate) and methyl cis-11-octadecenoate, are provided for comparison.
Table 1: General Physicochemical Properties of C18:1 Methyl Esters
| Property | This compound | Methyl oleate (cis-9) | Methyl cis-11-octadecenoate | Test Method |
| Molecular Formula | C₁₉H₃₆O₂[1][2] | C₁₉H₃₆O₂ | C₁₉H₃₆O₂[3] | - |
| Molecular Weight ( g/mol ) | 296.5[1] | 296.49 | 296.5[3] | - |
| Density (g/cm³ at 20°C) | Data not available | ~0.87 | 0.880[3] | ASTM D1298 |
| Boiling Point (°C) | Data not available | ~350 | 135-137 @ 0.2 mmHg[3] | ASTM D1160 |
| Flash Point (°C) | ~78 (Predicted)[4] | ~177 | Data not available | ASTM D93 |
Table 2: Key Biofuel Performance Indicators for C18:1 Methyl Esters
| Property | This compound | Methyl oleate (cis-9) | Significance in Biodiesel |
| Cetane Number | Data not available (Predicted to be similar to other C18:1 isomers) | ~56-58 | A higher cetane number indicates a shorter ignition delay time and better combustion quality. |
| Oxidative Stability (Rancimat, 110°C, hours) | Data not available | ~3.5 - 5.0 | Measures the fuel's resistance to oxidation during storage. Higher values are desirable. |
| Kinematic Viscosity (at 40°C, mm²/s) | Data not available | ~4.5 | Affects the atomization of the fuel upon injection and the lubrication of the engine components. |
| Cloud Point (°C) | Data not available | ~0 | The temperature at which wax crystals begin to form, leading to filter plugging in cold weather. |
| Pour Point (°C) | Data not available | ~-6 | The lowest temperature at which the fuel will still flow. |
Note: The properties of C18:1 isomers are generally similar, but the position of the double bond can have subtle effects on physical properties.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via acid-catalyzed esterification of cis-12-octadecenoic acid.
Materials:
-
cis-12-Octadecenoic acid
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol[5]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve a known quantity of cis-12-octadecenoic acid in an excess of anhydrous methanol (e.g., a 1:20 molar ratio of acid to methanol).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) with continuous stirring.
-
Maintain the reflux for 2-4 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add an equal volume of hexane to extract the methyl ester.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the hexane using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if required.
Characterization of this compound
a) Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
This protocol is for the qualitative and quantitative analysis of the synthesized FAME.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar wax column)
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent like hexane.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The GC oven temperature program should be optimized to separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectrum can be compared to a library (e.g., NIST) to confirm the identity of this compound.
-
The purity can be estimated from the relative peak area in the chromatogram.
b) Determination of Oxidative Stability (Rancimat Method - EN 14112)
This method assesses the stability of the biodiesel against oxidation.[6][7][8][9]
Instrumentation:
-
Rancimat apparatus
Procedure:
-
A precise amount of the this compound sample (typically 3 g) is placed in a reaction vessel.[6]
-
The vessel is heated to a constant temperature, typically 110°C.[6]
-
A continuous stream of purified air is passed through the sample at a constant flow rate (e.g., 10 L/h).[6]
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored. A rapid increase in conductivity marks the induction period, which is reported as the oxidative stability in hours.
c) Determination of Kinematic Viscosity (ASTM D445)
This protocol measures the resistance to flow of the biodiesel.[10][11][12][13][14]
Instrumentation:
-
Calibrated glass capillary viscometer
-
Constant temperature water bath
Procedure:
-
The sample is brought to the test temperature (typically 40°C) in the water bath.[10]
-
The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.[10]
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[10]
d) Determination of Cold Flow Properties: Cloud Point (ASTM D2500) and Pour Point (ASTM D97)
These tests determine the low-temperature operability of the biodiesel.
Cloud Point (ASTM D2500):
-
The sample is cooled at a specified rate in a test jar.[15][16][17][18][19]
-
The sample is examined periodically for the appearance of a haze or cloud of wax crystals.[17]
-
The temperature at which the first cloud is observed at the bottom of the test jar is recorded as the cloud point.[17]
Pour Point (ASTM D97):
-
After preliminary heating, the sample is cooled at a specified rate.[20][21][22][23]
-
The test jar is tilted at specific temperature intervals to check for movement of the sample.
-
The pour point is the lowest temperature at which the sample ceases to flow when the jar is tilted.[20][21][22][23]
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for biofuel characterization.
Conclusion
This compound is a relevant compound in the field of biofuel research. While direct experimental data for this specific isomer is not abundant, its properties can be estimated and compared with other C18:1 FAMEs. The provided protocols offer a framework for the synthesis and comprehensive characterization of this compound, enabling researchers to further investigate its potential as a biodiesel component and contribute to the growing body of knowledge on renewable fuels. Adherence to standardized testing methods is crucial for generating reliable and comparable data in the pursuit of high-quality, sustainable biofuels.
References
- 1. scbt.com [scbt.com]
- 2. larodan.com [larodan.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selectscience.net [selectscience.net]
- 8. btsa.com [btsa.com]
- 9. metrohm.com [metrohm.com]
- 10. tamson-instruments.com [tamson-instruments.com]
- 11. ASTM D445 - eralytics [eralytics.com]
- 12. mtbrandao.com [mtbrandao.com]
- 13. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 15. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]
- 16. Fuel Property Testing: Low Temperature Operability [dieselnet.com]
- 17. Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500) [pachemtech.eu]
- 18. store.astm.org [store.astm.org]
- 19. ASTM D2500 (Cloud Point of Petroleum Products) – SPL [spllabs.com]
- 20. tamson-instruments.com [tamson-instruments.com]
- 21. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 22. haorunhua.com [haorunhua.com]
- 23. nazhco.com [nazhco.com]
Application Notes and Protocols for the Derivatization of Methyl cis-12-Octadecenoate for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise structural elucidation of lipids is a critical aspect of research and development in the fields of life sciences and pharmaceuticals. For unsaturated fatty acid methyl esters (FAMEs) such as methyl cis-12-octadecenoate, mass spectrometry (MS) is a powerful analytical tool. However, the mass spectra of underivatized FAMEs often lack the specific fragmentation patterns required to definitively locate the position of the double bond. Chemical derivatization is therefore employed to introduce functionalities that direct fragmentation upon ionization, enabling unambiguous structural assignment.
This document provides detailed application notes and protocols for the derivatization of this compound for mass spectrometry, with a primary focus on the robust and widely used dimethyl disulfide (DMDS) derivatization method. This technique is highly effective for pinpointing the location of double bonds in monounsaturated fatty acids.[1][2][3] An alternative method, epoxidation, is also discussed.
Featured Derivatization Protocol: Dimethyl Disulfide (DMDS) Adduct Formation
The reaction of a monounsaturated fatty acid methyl ester with dimethyl disulfide (DMDS) in the presence of an iodine catalyst results in the formation of a 1,2-bis(methylthio) derivative.[2][4] Upon electron ionization (EI) mass spectrometry, this adduct undergoes characteristic fragmentation, cleaving at the carbon-carbon bond between the two methylthio-substituted carbons. This cleavage produces two prominent fragment ions that are diagnostic for the original position of the double bond.[2][5]
Experimental Protocol: DMDS Derivatization
This protocol is adapted from established methods for the derivatization of monounsaturated fatty acid methyl esters.[1][6]
Materials:
-
This compound
-
Dimethyl disulfide (DMDS)
-
Iodine solution (e.g., 60 mg/mL in diethyl ether)
-
Hexane (B92381) (or other suitable organic solvent)
-
Sodium thiosulfate (B1220275) solution (5% aqueous, w/v)
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vial with a screw cap
-
Microsyringes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Dissolve approximately 100 µg to 1 mg of this compound in 100 µL of hexane in a glass reaction vial.
-
Reagent Addition: Add 100 µL of dimethyl disulfide (DMDS) and 50 µL of the iodine solution to the vial.
-
Reaction: Tightly cap the vial and heat the mixture at 40-50°C for at least 4 hours. The reaction can also be left overnight at room temperature.[6]
-
Reaction Quenching: After the reaction is complete, cool the vial to room temperature. Add 2 mL of hexane and 2 mL of 5% aqueous sodium thiosulfate solution to the vial to quench the excess iodine. Vortex the mixture.
-
Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer containing the derivatized product to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for analysis by GC-MS. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Presentation: Expected Mass Spectral Data for DMDS Adduct of this compound
The electron ionization mass spectrum of the DMDS adduct of this compound will exhibit a clear molecular ion (M⁺) and two diagnostic fragment ions resulting from the cleavage between C-12 and C-13.
| Feature | Expected m/z | Structure of Ion |
| Molecular Ion (M⁺) | 390 | C₂₁H₄₂O₂S₂ |
| Fragment Ion 1 | 217 | [CH₃-(CH₂)₅-CH(SCH₃)]⁺ |
| Fragment Ion 2 | 259 | [CH₃S-CH-(CH₂)₁₀-COOCH₃]⁺ |
Note: The relative intensities of these ions may vary depending on the mass spectrometer and analytical conditions.
Alternative Derivatization Protocol: Epoxidation
Epoxidation of the double bond in this compound to form methyl cis-12,13-epoxyoctadecanoate is another derivatization strategy.[7][8][9] The resulting epoxide can be analyzed by GC-MS. While the fragmentation pattern of the epoxide is generally more complex than that of the DMDS adduct, it can still provide information about the location of the original double bond.[10][11]
Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Glass reaction flask
-
Stir bar
Procedure:
-
Sample Preparation: Dissolve this compound in dichloromethane in a reaction flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (approximately 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Analysis: The purified methyl cis-12,13-epoxyoctadecanoate is then ready for GC-MS analysis.
Data Presentation: Expected Mass Spectral Data for Methyl cis-12,13-Epoxyoctadecanoate
The mass spectrum of methyl cis-12,13-epoxyoctadecanoate will show characteristic fragment ions arising from cleavage alpha to the epoxide ring.
| Feature | Expected m/z | Structure of Ion |
| Molecular Ion (M⁺) | 312 | C₁₉H₃₆O₃ |
| Fragment Ion 1 | 199 | [CH₃OOC-(CH₂)₁₀-CH=O]⁺ or related fragments |
| Fragment Ion 2 | 155 | [CH₃-(CH₂)₅-CH=O]⁺ or related fragments |
Note: The fragmentation of epoxides can be complex and may yield a variety of ions. The listed m/z values represent key expected fragments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the position and the stereochemistry of the double bond in monounsaturated fatty acid methyl esters by gas chromatography/mass spectrometry of dimethyl disulfide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 3. davidcwhite.org [davidcwhite.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the oxidation products of cis- and trans-octadecenoate methyl esters by capillary gas chromatography-ion-trap mass spectrometry. I. Epoxide and dimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Selecting the Optimal GC Column for the Separation of C18:1 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate separation and quantification of C18:1 fatty acid isomers are critical in various fields, including food science, nutrition, and drug development, due to their distinct physiological effects. Gas chromatography (GC) is the premier analytical technique for this purpose. However, the structural similarity of C18:1 isomers, particularly the geometric (cis/trans) and positional isomers, presents a significant analytical challenge. The selection of an appropriate GC column is paramount to achieving the necessary resolution. This application note provides a comprehensive guide to column selection for the GC separation of C18:1 isomers, complete with detailed protocols and comparative data.
The separation of cis and trans isomers is facilitated by highly polar stationary phases. The "U" shape of cis isomers allows for stronger interaction with the polar stationary phase compared to the more linear trans isomers, resulting in longer retention times for cis isomers.[1] Therefore, trans isomers typically elute before their corresponding cis isomers on these columns.[1][2]
Column Selection Strategy
The choice of a GC column for C18:1 isomer analysis hinges on the specific analytical goal. The primary factors to consider are the stationary phase chemistry, column length, internal diameter, and film thickness.
Stationary Phase Chemistry
The polarity of the stationary phase is the most critical factor for separating C18:1 isomers.
-
Highly Polar Cyanopropyl Phases: Stationary phases with a high percentage of biscyanopropyl polysiloxane are the industry standard for detailed cis/trans FAME analysis.[3][4][5] The cyano groups create a strong dipole moment, enhancing the retention of unsaturated fatty acids and providing excellent selectivity for geometric isomers.[1] Columns with approximately 88% to 100% cyanopropyl content, such as the Agilent HP-88, Restek Rt-2560, and Supelco SP-2560, are widely used.[3][4][5] Longer columns (e.g., 100 meters) are often required to achieve the necessary separating power for positional isomers.[3]
-
Ionic Liquid Phases: Ionic liquid (IL) stationary phases represent a class of extremely polar columns that offer unique selectivity for FAME isomers.[6][7] Columns like the Supelco SLB-IL111 have demonstrated exceptional performance in separating complex mixtures of FAMEs, including baseline separation of geometric isomers of linoleic acid (C18:2) that may be challenging on other columns.[6] These columns can provide remarkable selectivity for cis/trans C18:1 isomers, often on shorter column lengths (e.g., 30 meters) compared to traditional cyanopropyl columns.[7]
-
Medium-Polarity Cyanopropyl Phases: Columns with a lower cyanopropyl content, such as those with 70% cyanopropyl polysilphenylene-siloxane (e.g., BPX70), can also be effective for cis/trans isomer separation and are considered an industry standard for FAME analysis.[8] While they may not provide the same level of resolution for complex mixtures as the highly polar phases, they offer a good balance of selectivity and thermal stability.[9]
-
Polyethylene Glycol (PEG) Phases: PEG or "WAX" columns are polar but generally do not provide adequate separation of cis and trans isomers of C18:1, where these isomers often co-elute.[9][10]
Column Dimensions
-
Length: Longer columns provide higher theoretical plates and thus better resolution. For complex samples containing numerous positional and geometric C18:1 isomers, lengths of 60 to 100 meters are common.[3][4][5][11]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[4][5]
-
Film Thickness: Thinner films (e.g., 0.14 µm, 0.20 µm) can lead to sharper peaks and faster analysis times but have lower sample capacity.[4][5]
Comparative Column Performance
The following table summarizes the performance of commonly used GC columns for the separation of C18:1 isomers based on available data.
| Stationary Phase | Column Example | Key Separation Characteristics | Reference |
| 100% Biscyanopropyl Polysiloxane | Supelco SP-2560 | Excellent resolution of complex mixtures of cis and trans isomers. Specified in AOAC methods for cis/trans FAME analysis. | [1][5] |
| ~88% Cyanopropyl Polysiloxane | Agilent HP-88 | High-resolution separation of positional and geometric C18:1 isomers. Temperature-dependent selectivity allows for optimizing separation by adjusting the temperature program. | [3][9][11] |
| Biscyanopropyl Polysiloxane | Restek Rt-2560 | Well-suited for detailed analysis of FAMEs, including positional and geometric isomers of C18:1. | [2][4] |
| Ionic Liquid | Supelco SLB-IL111 | Extremely high polarity, providing baseline separation of geometric isomers that may co-elute on other columns. | [6][7] |
| 70% Cyanopropyl Polysilphenylene-siloxane | SGE BPX70 | Good for cis/trans isomer separation and a robust choice for general FAME analysis. |
Experimental Protocols
A successful GC analysis of C18:1 isomers involves meticulous sample preparation followed by optimized chromatographic conditions.
Sample Preparation: Fatty Acid Methyl Ester (FAME) Derivatization
For GC analysis, the fatty acids must be converted to their more volatile and less polar methyl esters (FAMEs).
Protocol: Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol
-
Lipid Extraction: Extract lipids from the sample using a suitable method, such as the Folch or Bligh and Dyer methods.[12]
-
Esterification:
-
Place approximately 50 mg of the extracted fat into a screw-cap test tube.[8]
-
Add 2 mL of a 14% BF3-Methanol solution.[1]
-
Seal the tube tightly and heat at 100°C for 1 hour.[1]
-
Alternatively, for base-catalyzed methylation, treat with a methanolic solution of sodium hydroxide.[8] An additional acid-catalyzed step may not always be necessary.[13]
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 2 mL of hexane (B92381) and 2 mL of deionized water.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
Concentration: If necessary, concentrate the FAMEs under a gentle stream of nitrogen.
-
Final Dilution: Dilute the FAMEs to a suitable concentration (e.g., 1 µg/mL) in hexane or isooctane (B107328) for GC injection.[8][14]
Gas Chromatography (GC) Conditions
The following are typical GC parameters for the analysis of C18:1 FAME isomers on highly polar cyanopropyl columns. Optimization may be required based on the specific column and sample matrix.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector. |
| Column | Highly polar cyanopropyl column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[1][2] |
| Carrier Gas | Hydrogen or Helium, constant flow (e.g., 1.0 mL/min).[2][8] |
| Injector Temperature | 225-250°C.[1][2] |
| Detector Temperature | 280-285°C.[1][2] |
| Injection Volume | 1 µL. |
| Split Ratio | 20:1 to 50:1.[2] |
| Oven Temperature Program | A temperature-programmed run is often superior to isothermal conditions for resolving a wide range of FAMEs.[15][16][17] A typical program starts at 100°C, holds for 4 minutes, then ramps at 3°C/min to 240°C and holds for 15 minutes.[2] |
Visualizing the Workflow and Logic
The following diagrams illustrate the key decision-making processes and workflows in the GC analysis of C18:1 isomers.
Caption: Decision tree for selecting a GC column for C18:1 isomer analysis.
Caption: General experimental workflow for the GC analysis of C18:1 FAME isomers.
Conclusion
The successful separation of C18:1 isomers by gas chromatography is highly dependent on the selection of the appropriate GC column. Highly polar cyanopropyl and ionic liquid stationary phases are the most effective for resolving the challenging geometric and positional isomers. By carefully considering the stationary phase chemistry and column dimensions, and by employing a robust sample preparation protocol and optimized GC conditions, researchers can achieve accurate and reliable quantification of C18:1 isomers. The information and protocols provided in this application note serve as a valuable resource for scientists and professionals engaged in fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test [restek.com]
- 5. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Branched-chain dicationic ionic liquids for fatty acid methyl ester assessment by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. interchim.fr [interchim.fr]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fatty Acid Extraction from Biological Samples
Welcome to the technical support center for fatty acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the extraction of fatty acids from various biological samples.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for extracting fatty acids from my samples?
A1: The choice of extraction method depends on the sample type, the lipid content, and the specific fatty acids of interest. The Folch and Bligh & Dyer methods are widely used for their efficiency in extracting a broad range of lipids.[1][2][3][4][5][6] For samples with high water content, the Bligh & Dyer method is often preferred due to its reduced solvent-to-sample ratio.[1][4] However, for samples with over 2% lipid content, the Folch method may yield more accurate results.[1][2] Newer methods using methyl-tert-butyl ether (MTBE) offer a less toxic alternative to chloroform-based extractions and have shown comparable efficiency for many lipid classes.[7][8] Solid-phase extraction (SPE) is a valuable technique for purifying lipid extracts and can be tailored to isolate specific fatty acid classes.[9][10][11]
Q2: I am experiencing low recovery of my fatty acid internal standard. What are the possible causes and solutions?
A2: Low recovery of internal standards can be attributed to several factors:
-
Inappropriate Solvent Polarity: Ensure the polarity of your extraction solvent is suitable for your sample matrix and the fatty acids of interest.[7] For instance, less polar solvents might be more effective for high-fat samples.[7]
-
Matrix Effects: Complex biological matrices can interfere with extraction and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.[7] Consider performing a matrix effect study and incorporating additional cleanup steps like SPE if necessary.[7]
-
Incomplete Phase Separation: Ensure complete separation of the organic and aqueous phases during liquid-liquid extraction. Centrifugation can help achieve a cleaner separation.[7]
-
Insufficient Number of Extractions: A single extraction may not be sufficient for complete recovery. Performing a second extraction of the aqueous phase can significantly improve yields.[7]
Q3: How can I minimize lipid degradation during sample handling and storage?
A3: Lipids are susceptible to degradation through hydrolysis and oxidation.[12] To minimize this, it is crucial to handle and store samples properly. Ideally, lipids should be extracted immediately after sample collection.[12] If immediate extraction is not possible, flash-freezing samples in liquid nitrogen is the next best option.[12] Samples should be stored at -80°C to minimize enzymatic activity and oxidation.[13] For serum and plasma, samples have been found to be stable for at least 75 days at -20°C and can withstand up to three freeze-thaw cycles.[14]
Q4: Is derivatization of fatty acids necessary before GC analysis?
A4: Yes, derivatization is a crucial step for gas chromatography (GC) analysis of fatty acids. Fatty acids are polar and have high boiling points, which makes them challenging to analyze directly by GC.[15] Converting them to their corresponding fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, leading to improved chromatographic separation and detection.[16][17] Common derivatization reagents include boron trifluoride (BF3) in methanol (B129727) and methanolic HCl.[16][18]
Troubleshooting Guides
Issue 1: Low Overall Fatty Acid Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization of the sample. For tissues, grinding to a powder in liquid nitrogen is effective.[19] For microbial samples, bead beating or sonication may be necessary. | Efficient extraction requires the solvent to have maximum contact with the cellular lipids.[12] |
| Incorrect Solvent-to-Sample Ratio | Verify that the solvent volume is adequate for the sample amount. The Folch method uses a 20:1 solvent-to-sample ratio, while the Bligh & Dyer method uses a lower ratio.[1][4] | Insufficient solvent will lead to incomplete extraction of lipids from the sample matrix. |
| Suboptimal Extraction Time or Temperature | Increase the extraction time or perform the extraction at a slightly elevated temperature (if the fatty acids are stable). | This can improve the efficiency of lipid solubilization in the organic solvent. |
| Formation of an Intermediate Layer | During saponification-based extractions, an intermediate layer of carboxylic salts can form, trapping fatty acids. This layer should be collected and acidified to recover the fatty acids.[20][21] | Incomplete recovery of this layer will lead to a significant loss of fatty acids. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Homogenization | Standardize the homogenization procedure for all samples. Use of automated homogenizers can improve reproducibility. | Variability in homogenization can lead to differences in extraction efficiency between samples. |
| Solvent Evaporation | Ensure that solvent evaporation is performed under a gentle stream of nitrogen and at a low temperature to prevent loss of volatile fatty acids. | Aggressive evaporation can lead to the loss of more volatile short-chain fatty acids. |
| Incomplete Derivatization | Optimize the derivatization reaction time, temperature, and reagent concentration to ensure complete conversion of fatty acids to FAMEs.[18] | Incomplete derivatization will lead to an underestimation of the fatty acid content. |
| Phase Contamination | During liquid-liquid extraction, carefully collect the organic phase without disturbing the aqueous or protein interface. | Contamination of the organic phase with aqueous components can interfere with subsequent analysis. |
Data Presentation
Table 1: Comparison of Common Fatty Acid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery Efficiency |
| Folch | Liquid-liquid extraction using chloroform (B151607)/methanol (2:1, v/v).[1][3] | High recovery for a broad range of lipids, well-established. | Uses toxic chloroform, large solvent volume.[1][4] | ≥95% for most lipid classes.[1] |
| Bligh & Dyer | Modified liquid-liquid extraction with a lower chloroform/methanol/water ratio.[1][3] | Faster than Folch, uses less solvent.[1][4] | Can underestimate lipids in samples with >2% lipid content.[1][2] | ≥95% for total lipids in low-fat samples.[1] |
| MTBE | Liquid-liquid extraction using methyl-tert-butyl ether/methanol/water. | Less toxic than chloroform, good recovery for many lipid classes.[8] | May have lower recovery for some nonpolar lipids compared to Folch.[22] | Comparable to Folch for major lipid classes.[7] |
| Solid-Phase Extraction (SPE) | Separation based on affinity of lipids for a solid sorbent.[9][11] | Allows for fractionation of lipid classes, removes interfering substances. | Can be more time-consuming and expensive. | Varies depending on the sorbent and lipid class. |
Table 2: Efficiency of Different Extraction Methods on Marine Powders
| Extraction Method | Lowest Extraction Efficiency | Notes |
| Soxhlet | 30% | Particularly low for samples with a high proportion of polar lipids.[23] |
| Acid Hydrolysis | 83% | Comparable fatty acid profiles to direct methylation.[23][24] |
| Bligh & Dyer | 90% | Similar fatty acid profiles to direct methylation.[23][24] |
Data adapted from studies on marine powders, which often have high ratios of polar to nonpolar lipids.[23]
Experimental Protocols
Protocol 1: General Fatty Acid Extraction from Plasma/Serum using a Modified Folch Method
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Initial Extraction: To 100 µL of plasma/serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard.
-
Homogenization: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Second Extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine the second organic layer with the first.
-
Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for storage or further processing (e.g., derivatization).
Protocol 2: Derivatization of Fatty Acids to FAMEs using Methanolic HCl
-
Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Caution: This should be done in a fume hood.
-
Reaction: Add 1 mL of the methanolic HCl reagent to the dried lipid extract.
-
Incubation: Cap the tube tightly and heat at 80°C for 1 hour.
-
Neutralization: After cooling to room temperature, add 1 mL of 6% K2CO3 solution to neutralize the reaction.
-
FAME Extraction: Add 1 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC analysis.
Mandatory Visualizations
Caption: General workflow for fatty acid extraction and analysis.
Caption: Decision tree for troubleshooting low fatty acid recovery.
References
- 1. vliz.be [vliz.be]
- 2. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. aocs.org [aocs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. s4science.at [s4science.at]
- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 20. researchgate.net [researchgate.net]
- 21. english.gyig.cas.cn [english.gyig.cas.cn]
- 22. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. files.core.ac.uk [files.core.ac.uk]
Troubleshooting poor signal intensity in GC-MS analysis of FAMEs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal intensity during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of poor or no signal intensity in GC-MS analysis of FAMEs?
Poor or no signal intensity in FAMEs analysis by GC-MS can stem from a variety of issues throughout the analytical workflow, from sample preparation to data acquisition. The most common culprits can be categorized as follows:
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Sample Preparation and Derivatization Issues: Incomplete or failed derivatization of fatty acids to FAMEs is a primary cause of low signal.[1] This can be due to the presence of water, degraded reagents, or an improper reaction temperature and time.[2]
-
GC Inlet Problems: The GC inlet is a common source of sample loss and signal degradation. Issues can include leaks from a worn septum, analyte adsorption in a dirty or non-deactivated liner, and incorrect injection parameters.[3][4]
-
GC Column Issues: A degraded or contaminated column can lead to poor peak shape and reduced signal intensity. Column bleed, where the stationary phase breaks down at high temperatures, can increase baseline noise and obscure analyte signals.[5][6][7][8]
-
Ion Source Contamination: Over time, the ion source in the mass spectrometer can become contaminated with non-volatile sample components and column bleed, leading to a significant drop in sensitivity.[9][10][11]
-
Improper GC-MS Method Parameters: Suboptimal parameters for the GC oven temperature program, carrier gas flow rate, or MS detector settings can result in poor chromatographic resolution and low signal intensity.
Q2: My FAME peaks are very small or absent. How can I troubleshoot my sample preparation and derivatization process?
An inefficient derivatization is a frequent cause of poor signal. Here's a systematic approach to troubleshoot this step:
Troubleshooting Derivatization:
-
Ensure Anhydrous Conditions: Water can significantly hinder the esterification reaction.[2] Ensure all glassware is dry and that solvents are anhydrous. If your sample is in an aqueous solution, it must be thoroughly dried before adding derivatization reagents.[2]
-
Check Reagent Quality: Derivatization reagents like Boron Trifluoride-Methanol (BF3-Methanol) or Trimethylsilyldiazomethane can degrade over time. Use fresh, high-quality reagents and store them properly according to the manufacturer's instructions.[2]
-
Optimize Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. For BF3-Methanol, a common starting point is heating at 60°C for 5-10 minutes. You can perform a time-course experiment to determine the optimal reaction time for your specific sample matrix.
-
Verify Extraction Efficiency: After derivatization, FAMEs are typically extracted into a non-polar solvent like hexane. Ensure vigorous mixing to facilitate the transfer of FAMEs into the organic layer.[2]
-
Run a Derivatization Control: Prepare a standard solution of a known fatty acid and derivatize it alongside your samples. This will help you determine if the issue lies with the derivatization process itself or with your sample matrix.
Logical Workflow for Troubleshooting Derivatization Issues
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Gc-ms ion source cleaning - Chromatography Forum [chromforum.org]
Preventing isomerization of Methyl cis-12-octadecenoate during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of Methyl cis-12-octadecenoate during analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, helping you identify and resolve problems that can lead to inaccurate quantification and isomerization.
| Problem | Potential Cause | Recommended Solution |
| Presence of unexpected trans-isomers in a pure cis-standard. | Isomerization during sample preparation: Use of acidic catalysts (e.g., BF₃, HCl, H₂SO₄) or high temperatures during methylation can cause significant isomerization.[1] | Switch to a base-catalyzed methylation method: Use sodium methoxide (B1231860) (NaOCH₃) in anhydrous methanol (B129727) at a mild temperature (e.g., 50°C) to minimize isomerization.[1] |
| Isomerization during GC analysis: High injector port temperatures can induce thermal isomerization. | Optimize injector temperature: Start with a lower injector temperature (e.g., 200-220°C) and evaluate the peak shape and presence of isomers. While a higher temperature ensures complete volatilization, it can also promote degradation of thermally labile compounds. | |
| Improper sample storage: Exposure to light, heat, and oxygen can lead to isomerization and degradation over time. | Store samples appropriately: Store this compound and its solutions at -20°C or below in amber vials under an inert atmosphere (e.g., argon or nitrogen).[2] | |
| Peak tailing for this compound. | Active sites in the GC system: Free silanol (B1196071) groups in the injector liner or on the column can interact with the analyte, causing tailing. | Use a deactivated liner and a high-quality capillary column. Regularly check and replace the liner if it becomes contaminated. |
| Column contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape. | Trim the column: Cut 10-20 cm from the inlet of the column. If the problem persists, the column may need to be replaced. | |
| Improper column installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. | Ensure proper column installation: Follow the manufacturer's instructions for the correct insertion depth into the injector and detector. | |
| Peak splitting or broadening. | Sample overload: Injecting too much sample can saturate the column, leading to distorted peaks. | Dilute the sample or reduce the injection volume. |
| Incompatible solvent: The sample solvent may not be compatible with the stationary phase of the column. | Dissolve the sample in a solvent compatible with the GC column. For highly polar columns, hexane (B92381) is a common and suitable solvent. | |
| "Cold spots" in the GC system: Inconsistent heating in the injector or detector can cause peak broadening. | Check the temperature settings and uniformity of the injector and detector. Ensure there are no blockages in the split vent line that could affect flow and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during analysis?
A1: The most significant cause of isomerization is the use of acid-catalyzed methylation methods, such as those employing boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[1] These methods, particularly when combined with high temperatures, can promote the conversion of cis isomers to their trans counterparts.
Q2: Which methylation method is recommended to prevent isomerization?
A2: Base-catalyzed transesterification using sodium methoxide (NaOCH₃) in anhydrous methanol is the most recommended method as it is performed under milder conditions and significantly reduces the risk of isomerization.[1]
Q3: Can the gas chromatography (GC) conditions themselves cause isomerization?
A3: Yes, high temperatures in the GC injector port can induce thermal isomerization of unsaturated fatty acid methyl esters. It is crucial to optimize the injector temperature to ensure efficient volatilization of the analyte without causing degradation or isomerization.
Q4: How should I store my this compound samples to maintain their integrity?
A4: To prevent degradation and isomerization, samples should be stored at -20°C or lower in amber glass vials to protect from light.[2] It is also advisable to store them under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
Q5: What type of GC column is best for separating cis and trans isomers of octadecenoic acid methyl esters?
A5: Highly polar cyanopropyl capillary columns, such as the SP-2560 or CP-Sil 88, are specifically designed for the detailed analysis of cis/trans FAME isomers and provide the best resolution.[3] Longer columns (e.g., 100 m or more) often yield better separation of positional and geometric isomers.[3][4]
Data Presentation
The following tables summarize the impact of different analytical conditions on the isomerization of C18:1 fatty acid methyl esters. While specific quantitative data for this compound is limited, the data for related isomers provides a strong indication of the expected effects.
Table 1: Comparison of Methylation Methods on Isomerization of Conjugated Linoleic Acid (CLA) Isomers (a proxy for unsaturated FAMEs)
| Methylation Method | Isomer Ratio (cis,trans / trans,trans) | Methoxy Artifacts | Reference |
| Base-Catalyzed (Sodium Methoxide) | No significant change | Not detected | [1] |
| Acid-Catalyzed (HCl, BF₃, H₂SO₄) | Significant decrease in cis,trans; increase in trans,trans | Detected | [1] |
Note: This data on conjugated dienes illustrates the general effect of acid vs. base catalysis on double bond geometry.
Table 2: Influence of Boron Trifluoride (BF₃) - Methanol Concentration on trans-Isomerization
| BF₃-Methanol Concentration | Approximate Degree of trans-Isomerization | Reference |
| 25% | Some isomerization observed | [5] |
| 50% | Approximately 5% | [5] |
Note: This demonstrates that higher concentrations of acid catalyst can increase the extent of isomerization.
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification with Sodium Methoxide (Minimal Isomerization)
This protocol is recommended for the preparation of fatty acid methyl esters (FAMEs) from lipid samples containing this compound, as it minimizes the risk of isomerization.
Materials:
-
Lipid sample
-
Toluene (B28343), anhydrous
-
0.5 M Sodium methoxide in anhydrous methanol
-
Glacial acetic acid
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve up to 50 mg of the lipid sample in 1 mL of anhydrous toluene in a screw-cap test tube.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Tightly cap the tube and heat at 50°C for 10 minutes.
-
Cool the tube to room temperature.
-
Neutralize the catalyst by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of deionized water and vortex briefly.
-
Extract the FAMEs by adding 5 mL of hexane and mixing thoroughly.
-
Allow the layers to separate (centrifugation can be used to expedite this).
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Repeat the extraction (steps 7-9) with another 5 mL of hexane and combine the extracts.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Protocol 2: GC-FID Analysis of C18:1 FAME Isomers
This protocol outlines typical GC-FID conditions for the separation and analysis of this compound and its isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[3]
-
Column: Highly polar cyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen. For Helium, a typical linear velocity is 20 cm/sec.
-
Injector Temperature: 210°C (Optimization may be required).
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Isothermal at 175°C. (Note: A temperature program may be necessary for samples containing a wider range of fatty acids).
-
Injection Volume: 1.0 µL.
-
Split Ratio: 100:1.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound.
Caption: Workflow for FAME analysis with minimal isomerization.
Caption: Troubleshooting logic for unexpected isomer peaks.
References
- 1. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
Stability and proper storage conditions for Methyl cis-12-octadecenoate
This technical support guide provides essential information on the stability and proper storage of Methyl cis-12-octadecenoate for researchers, scientists, and drug development professionals. Given the limited specific stability data for this particular isomer, recommendations are based on established principles for unsaturated fatty acid methyl esters (FAMEs) and data from closely related analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound has changed color (e.g., turned yellow). Is it still usable?
A: A color change, typically to a yellowish hue, often indicates oxidation. Unsaturated fatty acid methyl esters are susceptible to autoxidation upon exposure to air and/or light.[1] This process can lead to the formation of peroxides, aldehydes, and other degradation products which may interfere with your experiments.[2] It is recommended to verify the purity of the sample using an appropriate analytical method (e.g., GC-MS, HPLC) before use. For critical applications, using a fresh, unoxidized sample is advisable.
Q2: I've been storing my this compound at room temperature. What are the potential consequences?
A: Storing at room temperature, especially with exposure to air and light, can accelerate degradation.[1] The primary degradation pathway is autoxidation, where oxygen is introduced at the double bonds.[2] This can lead to changes in the physical and chemical properties of the compound.[2] For long-term stability, cold storage is essential.
Q3: How can I prevent the degradation of my this compound during experimental use?
A: To minimize degradation during use:
-
Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
-
Use amber glass vials or containers to protect it from light.
-
Keep the container tightly sealed when not in use.
-
Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.
Q4: What are the signs of thermal degradation?
A: Thermal degradation of fatty acid methyl esters, including this compound, typically occurs at elevated temperatures. Studies on similar compounds like methyl oleate (B1233923) show that degradation begins at temperatures above 260°C.[3] High-temperature degradation can lead to isomerization, hydrogenation, and pyrolysis, resulting in the formation of shorter-chain alkanes and alkenes.[3] Unless your experimental protocol involves high temperatures, thermal degradation under standard laboratory conditions is unlikely.
Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on data for this compound and its close isomers.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize oxidation and other degradation pathways.[4] Data for the closely related Methyl cis-11-octadecenoate also suggests storage at < -10°C.[5] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent autoxidation, which is a primary degradation route for unsaturated fatty acid methyl esters. |
| Container | Tightly Sealed, Amber Glass Vial | To protect from light and atmospheric oxygen, which can accelerate degradation. |
| Purity | High Purity Grade | Impurities can sometimes catalyze degradation reactions. |
Experimental Protocols
Protocol: Assessment of Oxidative Stability
This protocol provides a general method to assess the oxidative stability of this compound.
Objective: To determine the extent of oxidation in a sample of this compound.
Materials:
-
This compound sample
-
Appropriate solvents (e.g., hexane, isopropanol)
-
Analytical instrumentation (GC-MS or HPLC with a suitable detector)
-
Inert gas source (optional, for sample preparation)
Methodology:
-
Sample Preparation:
-
Under a stream of inert gas, if possible, dissolve a known amount of the this compound sample in a suitable solvent to a known concentration.
-
-
Analytical Separation:
-
For GC-MS: Inject the prepared sample into a gas chromatograph equipped with a mass spectrometer. Use a suitable capillary column (e.g., a polar column for FAME analysis).
-
For HPLC: Inject the sample into a high-performance liquid chromatograph. A reverse-phase column (e.g., C18) is often suitable.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the main peak corresponding to this compound.
-
Look for the presence of additional peaks which may correspond to oxidation products (e.g., hydroperoxides, aldehydes, ketones).
-
Quantify the purity of the sample by calculating the peak area of this compound relative to the total peak area.
-
Visual Guides
Below are diagrams illustrating key concepts for the handling and storage of this compound.
Caption: Workflow for proper storage and handling of this compound.
Caption: Factors leading to the degradation of this compound.
References
Purification techniques for crude Methyl cis-12-octadecenoate synthesis product
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl cis-12-octadecenoate synthesis products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis product?
A1: When synthesized via a Wittig reaction, which is a common method for generating cis-alkenes, the primary impurities include:
-
trans-12-octadecenoate: The geometric isomer is often formed as a byproduct.
-
Triphenylphosphine (B44618) oxide (TPPO): A stoichiometric byproduct of the Wittig reaction.[1][2]
-
Unreacted starting materials: Such as the corresponding aldehyde and phosphonium (B103445) ylide.
-
Saturated fatty acid methyl esters: If present in the starting materials.
-
Solvent residues: Residual solvents from the reaction and extraction steps.
Q2: Which purification techniques are most effective for isolating this compound?
A2: The choice of purification technique depends on the specific impurities present and the desired final purity. Commonly used and effective methods include:
-
Low-Temperature Crystallization: Effective for separating saturated from unsaturated fatty acid methyl esters (FAMEs).
-
Urea (B33335) Adduction: A technique to remove saturated and some monounsaturated FAMEs, thereby enriching the polyunsaturated fraction.
-
Silver Ion Chromatography (Argentation Chromatography): Highly effective for separating geometric (cis/trans) isomers.[3][4][5]
-
Silica (B1680970) Gel Chromatography: Useful for removing highly polar impurities like triphenylphosphine oxide.[2][6]
Q3: How can I assess the purity of my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for assessing the purity of FAMEs.[7] It allows for the separation and quantification of different fatty acid methyl esters, including positional and geometric isomers. High-performance liquid chromatography (HPLC) can also be employed, particularly when coupled with a silver ion column for cis/trans isomer analysis.[4][8]
Troubleshooting Guides
Issue 1: High levels of the trans-isomer are present in the purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete separation during chromatography. | Optimize Silver Ion Chromatography conditions: Increase the column length, adjust the solvent polarity (e.g., by varying the acetone (B3395972) or acetonitrile (B52724) concentration in hexane), or reduce the sample load to improve resolution between cis and trans isomers.[4][9] |
| Isomerization during workup or storage. | Avoid acidic conditions and high temperatures: Traces of acid can catalyze the isomerization of the cis double bond. Ensure all acidic reagents are thoroughly removed during workup. Store the purified product at low temperatures (-20°C) under an inert atmosphere (nitrogen or argon) to prevent degradation and isomerization. |
| Ineffective low-temperature crystallization for isomer separation. | Low-temperature crystallization is not ideal for separating cis/trans isomers. This technique primarily separates based on the melting point differences between saturated and unsaturated esters. For isomer separation, silver ion chromatography is the recommended method. |
Issue 2: The final product is contaminated with triphenylphosphine oxide (TPPO).
| Possible Cause | Troubleshooting Step |
| Inefficient removal during initial workup. | Selective Precipitation: TPPO is poorly soluble in non-polar solvents like hexane (B92381) or cyclohexane, while many FAMEs are soluble.[2][10] After the reaction, concentrate the mixture and triturate with cold hexane or ether to precipitate the TPPO, which can then be removed by filtration.[1][6] |
| Co-elution during silica gel chromatography. | Optimize Silica Gel Chromatography: Use a less polar eluent system to increase the retention of the more polar TPPO on the silica column. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) can be effective. A short plug of silica can also be used for a quick filtration to remove the bulk of the TPPO.[6] |
| Formation of a complex with the product. | Chemical Conversion: In difficult cases, TPPO can be converted into a more easily separable derivative. For example, treatment with zinc chloride in ethanol (B145695) can precipitate a TPPO-Zn complex.[10] |
Issue 3: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during low-temperature crystallization. | Optimize Crystallization Conditions: The crystallization temperature and solvent-to-sample ratio are critical.[11] A temperature that is too low can cause the desired unsaturated ester to co-precipitate with the saturated ones. A step-wise cooling approach can improve fractionation. |
| Incomplete recovery from urea complex. | Ensure Complete Decomposition of the Urea Adduct: After filtering the urea-saturated FAME complex, ensure it is thoroughly decomposed, typically by adding warm water, to release the entrapped esters. Subsequent extraction with a non-polar solvent like hexane should be performed multiple times to ensure complete recovery. |
| Product degradation on the chromatography column. | Use high-quality, neutral stationary phases: For silver ion chromatography, ensure the support is fully loaded with silver ions and there are no residual acidic sites that could cause degradation. For silica gel chromatography, use neutral, high-purity silica. |
Quantitative Data on Purification Techniques
The following table summarizes typical efficiencies for various purification techniques applied to C18 fatty acid methyl esters. The exact values for this compound may vary depending on the initial purity and specific experimental conditions.
| Purification Technique | Target Impurity | Typical Purity Achieved | Typical Yield |
| Low-Temperature Crystallization | Saturated FAMEs | >95% Unsaturated FAMEs | 50-80% |
| Urea Adduction | Saturated and some mono-unsaturated FAMEs | >98% Unsaturated FAMEs | 60-85% |
| Silver Ion Chromatography | trans-isomers | >99% cis-isomer | 85-95% |
| Silica Gel Chromatography | Triphenylphosphine oxide | >99% FAME purity | 90-98% |
Experimental Protocols
Protocol 1: Purification by Low-Temperature Crystallization
This protocol is designed to remove saturated FAMEs from the crude product.
-
Dissolution: Dissolve the crude this compound in acetone or methanol (B129727) at a ratio of 1:10 to 1:15 (w/v).
-
Cooling: Gradually cool the solution to a temperature between -15°C and -20°C. The optimal temperature may require adjustment based on the specific composition of the crude mixture.[11]
-
Crystallization: Maintain the solution at the target temperature for 12-24 hours to allow for the crystallization of the higher melting point saturated FAMEs.[11]
-
Filtration: Filter the cold solution through a pre-chilled Buchner funnel to separate the crystallized saturated FAMEs (solid phase) from the unsaturated FAMEs (liquid phase).
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the enriched this compound.
Protocol 2: Purification by Urea Adduction
This protocol enriches unsaturated FAMEs by forming inclusion complexes with urea and saturated FAMEs.
-
Preparation of Urea Solution: Prepare a saturated solution of urea in methanol or ethanol by heating to 65-75°C.
-
Adduct Formation: Add the crude FAME mixture to the hot urea solution. A typical ratio is 1 part FAME to 1-2 parts urea and 3.5-4.5 parts methanol by weight.
-
Crystallization: Slowly cool the mixture to room temperature and then further cool to 0-10°C. Allow the mixture to stand for several hours to facilitate the formation of urea inclusion complexes with the saturated FAMEs.
-
Filtration: Separate the solid urea adducts from the liquid phase (which contains the enriched unsaturated FAMEs) by filtration.
-
Recovery of Unsaturated FAMEs: Wash the filtrate with warm, slightly acidified water to remove any dissolved urea. Extract the unsaturated FAMEs with hexane. Dry the hexane layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Recovery of Saturated FAMEs (Optional): Dissolve the filtered solid adduct in warm water and extract with hexane to recover the saturated FAMEs.
Protocol 3: Purification by Silver Ion Solid-Phase Extraction (SPE)
This protocol is highly effective for separating cis and trans isomers.
-
Column Preparation: Use a commercially available silver ion SPE cartridge or prepare one by loading a strong cation exchange (SCX) cartridge with a silver nitrate (B79036) solution.
-
Conditioning and Equilibration: Condition the cartridge with acetone followed by equilibration with hexane.[9]
-
Sample Loading: Dissolve the crude product in hexane and load it onto the SPE cartridge. The capacity is typically around 1 mg of FAMEs per 750 mg of stationary phase.[9]
-
Elution:
-
Elute the saturated FAMEs with hexane.
-
Elute the trans-unsaturated FAMEs with a mixture of hexane and a small percentage of a more polar solvent like acetone or acetonitrile (e.g., 99:1 hexane:acetone).
-
Elute the cis-unsaturated FAMEs with a higher concentration of the polar solvent (e.g., 95:5 hexane:acetone).
-
-
Analysis: Collect the fractions and analyze them by GC-MS to determine their composition. Combine the fractions containing the pure this compound and evaporate the solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of methylcis-9,cis-12,cis-15-octadecatrienoate-15,16-d 2 and methylcis-9,cis-12,cis-15-octadecatrienoate-6,6,7,7-d 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 6. Workup [chem.rochester.edu]
- 7. Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle: GC-FID vs. GC-MS for the Detection of Methyl cis-12-octadecenoate
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific fatty acid methyl esters (FAMEs) like methyl cis-12-octadecenoate is critical. This guide provides an in-depth comparison of two cornerstone analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting data and detailed experimental protocols to inform your choice of methodology.
This compound, an isomer of the more common oleic acid, plays a role in various biological processes, and its precise measurement is essential in fields ranging from lipidomics to biofuel development. While both GC-FID and GC-MS are powerful tools for FAME analysis, they operate on different principles, leading to distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost.
Principles of Detection: A Tale of Two Detectors
Gas chromatography serves as the separation engine for both techniques, isolating individual FAMEs from a mixture based on their volatility and interaction with a stationary phase within the GC column. The key difference lies in how the eluted compounds are detected.
GC-FID operates by burning the compounds as they exit the column in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive and universal detector for organic compounds.
GC-MS , on the other hand, bombards the eluted compounds with electrons, causing them to ionize and fragment in a predictable manner. These charged fragments are then separated based on their mass-to-charge ratio by a mass analyzer, creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for highly specific identification.
Quantitative Performance: A Data-Driven Comparison
The choice between GC-FID and GC-MS often hinges on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and whether unknown compounds need to be identified. The following table summarizes typical quantitative performance data for the analysis of C18:1 FAME isomers, which are structurally similar to this compound.[1][2][3]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.2 - 10 ng/mL | 0.01 - 9 ng/mL (Full Scan); < 1 ng/mL (SIM) |
| Limit of Quantitation (LOQ) | 0.6 - 30 ng/mL | 0.03 - 22 ng/mL (Full Scan); < 3 ng/mL (SIM) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (RSD%) | < 10% | < 15% |
| Selectivity | Moderate (based on retention time) | High (based on mass spectrum) |
| Cost | Lower | Higher |
| Identification Capability | Limited to comparison with standards | Definitive identification through mass spectra |
Experimental Protocols
Accurate and reproducible results are contingent on a well-defined experimental protocol. Below are detailed methodologies for the analysis of this compound using both GC-FID and GC-MS.
Sample Preparation: Transesterification
Prior to GC analysis, fatty acids in a sample must be converted to their more volatile methyl ester derivatives. A common method is base-catalyzed transesterification.
-
Dissolve the lipid sample in a suitable solvent (e.g., toluene).
-
Add a solution of sodium methoxide (B1231860) in methanol.
-
Heat the mixture to facilitate the reaction.
-
Neutralize the reaction with an acid (e.g., acetic acid).
-
Extract the FAMEs with a non-polar solvent like hexane (B92381).
-
The hexane layer containing the FAMEs is then ready for injection into the GC.
GC-FID Methodology
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector.
-
Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness), is recommended for the separation of cis/trans FAME isomers.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Data Analysis: Peak areas are integrated, and the concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
GC-MS Methodology
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Same as for GC-FID to ensure comparable chromatographic separation.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Same as for GC-FID.
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The identity of the this compound peak is confirmed by its mass spectrum. Quantification is typically performed using the peak area from the total ion chromatogram (TIC) in full scan mode or the peak area of a specific ion in SIM mode, relative to a standard.
Visualizing the Workflow and Logic
To better understand the analytical process and the fundamental differences in detection, the following diagrams have been generated.
Caption: Experimental workflow for FAME analysis.
Caption: Logical flow of detection in GC-FID and GC-MS.
Conclusion: Making the Right Choice
Both GC-FID and GC-MS are highly capable techniques for the analysis of this compound.
Choose GC-FID when:
-
Your primary goal is accurate and precise quantification of a known compound.
-
You are working with relatively clean samples where co-elution with interfering compounds is not a major concern.
-
Cost-effectiveness and high sample throughput are important factors.
Choose GC-MS when:
-
You need definitive identification of this compound, especially in complex matrices.
-
There is a possibility of co-eluting isomers or other interfering compounds that need to be distinguished.
-
You are analyzing for unknown compounds in your sample.
-
Higher sensitivity is required, which can be achieved using the SIM mode.[5]
For many laboratories, a pragmatic approach involves using GC-FID for routine quantitative analysis due to its robustness and lower operational costs, while having access to GC-MS for method development, peak identification, and analysis of more challenging samples.[4][6] Ultimately, the choice of technique should be guided by the specific analytical question, the nature of the sample, and the available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Fatty Acid Methyl Ester (FAME) Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acid methyl esters (FAMEs) is critical. This guide provides an objective comparison of the primary analytical methods used for FAME quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a brief discussion on Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is evaluated based on key validation parameters, supported by experimental data to assist in selecting the most appropriate technique for specific research needs.
Comparison of Analytical Method Performance
The choice of an analytical method for FAME quantification often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the ability to separate complex mixtures and isomers. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely used and robust technique.[1][2][3] For enhanced identification and analysis of FAMEs in complex matrices, GC coupled with mass spectrometry (GC-MS) is a powerful alternative.[4][5][6] High-performance liquid chromatography (HPLC) has emerged as a strong contender, especially for the analysis of thermally labile or isomeric fatty acids.[7][8]
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Precision (RSD%) | ≤ 5.88%[9] | Good precision, comparable to GC-FID[4] | ≤ 5.88% (often slightly better than GC)[9] |
| Recovery (%) | ≥ 82.31%[9] | Comparable to GC-FID | ≥ 82.31%[9] |
| Linearity (r²) | > 0.99[10] | > 0.99[11] | > 0.99[8][12] |
| Limit of Detection (LOD) | Method dependent | Generally lower than GC-FID, especially with SIM[5] | 0.0001% - 0.0018% mass[12] |
| Limit of Quantitation (LOQ) | Method dependent | Generally lower than GC-FID[5] | 0.0004% - 0.0054% mass[12] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers[7] | Similar to GC-FID, but MS can aid in identification | Superior for separation of cis/trans and positional isomers[7][8] |
| Sample Derivatization | Required (transesterification to FAMEs)[1][2] | Required (transesterification to FAMEs) | Can analyze underivatized fatty acids, but derivatization (e.g., to phenacyl esters) is often used for UV detection[7] |
General Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| GC-FID | Robust and reliable, high resolution, excellent for routine analysis of common FAMEs.[3] | High temperatures can degrade sensitive compounds, challenging for isomer separation.[2][7] |
| GC-MS | Provides structural confirmation of analytes, high sensitivity and selectivity, advantageous for complex biological samples.[4][5] | Instrumentation can be more complex and expensive than GC-FID. |
| HPLC-UV | Operates at ambient temperatures, ideal for labile and isomeric fatty acids, can analyze underivatized samples.[7] | Can be less sensitive than GC for some applications, may require derivatization for UV detection.[13] |
| NMR Spectroscopy | Non-destructive, provides structural information, can be used for quantification without derivatization in some cases.[14][15] | Generally lower sensitivity compared to chromatographic methods, can be complex for quantification in intricate mixtures.[14] |
Experimental Workflows and Methodologies
The general workflow for FAME analysis typically involves lipid extraction from the sample, followed by a derivatization step (transesterification) to convert fatty acids into their volatile methyl esters for GC analysis. For HPLC, derivatization may or may not be necessary depending on the detection method.
Detailed Experimental Protocols
1. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for FAMEs
This protocol is a representative method for the quantification of FAMEs.
-
Lipid Extraction:
-
Homogenize the sample (e.g., 100 mg of tissue) in a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Add a known amount of an internal standard (e.g., C17:0) for quantification.
-
After phase separation, collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.[7]
-
-
Derivatization to FAMEs (Acid-Catalyzed Transesterification):
-
To the dried lipid extract, add 1-2 mL of 2% sulfuric acid in methanol.
-
Incubate the mixture at 50-60°C for 2-4 hours.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs. This step can be repeated to maximize recovery.[7]
-
-
GC-FID Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 115°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C, hold for 18.5 min.
-
Ramp 2: 60°C/min to 245°C, hold for 4 min.[7]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.[7]
-
-
Data Analysis:
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol for Fatty Acids
This protocol outlines a common approach for fatty acid analysis using HPLC with UV detection.
-
Lipid Extraction: Follow the same procedure as for GC analysis.[7]
-
Derivatization (as Phenacyl Esters for UV Detection):
-
To the dried lipid extract, add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile (B52724).
-
Incubate at 75-80°C for 30 minutes.
-
Cool the reaction mixture before injection.[7]
-
-
HPLC-UV Analysis:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often used.[13]
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: UV detector set at a wavelength suitable for the derivatives (e.g., 254 nm for phenacyl esters).
-
Injection Volume: 10-20 µL.[7]
-
-
Data Analysis:
-
Identify fatty acids by comparing retention times with derivatized fatty acid standards.
-
Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.[7]
-
Visual Comparison of Analytical Techniques
The selection between GC-FID, GC-MS, and HPLC-UV for FAME analysis involves a trade-off between different performance characteristics. The following diagram illustrates the key strengths and considerations for each technique.
References
- 1. s4science.at [s4science.at]
- 2. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food [perkinelmer.com]
- 3. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. shimadzu.com [shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methyl cis-12-Octadecenoate and Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two fatty acid methyl esters, methyl cis-12-octadecenoate (also known as methyl petroselinate) and methyl oleate (B1233923). This objective analysis, supported by experimental data, aims to inform research and development in various therapeutic areas.
Overview of Biological Activities
Both this compound and methyl oleate, as isomers of octadecenoic acid methyl ester, exhibit a range of biological activities. While methyl oleate has been more extensively studied, emerging research on this compound reveals its potential in several key areas. This guide will delve into their comparative effects on cancer cells, microbial growth, inflammation, and immune signaling pathways.
Anticancer and Cytotoxic Effects
Methyl Oleate has demonstrated cytotoxic activity against human lung carcinoma A549 cells.[1][2]
This compound information regarding its direct anticancer effects is limited in the currently available literature.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Methyl Oleate | A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 625 µg/mL | [1][2] |
| Methyl Oleate | Artemia nauplii | Cytotoxicity Assay | LC₅₀ | 53.33 µg/mL | [1] |
| Methyl Oleate | Labeo rohita | Acute Toxicity | LC₅₀ (96h) | 50 mg/L | [1] |
Antimicrobial and Antifungal Activity
Methyl Oleate has shown efficacy against extended-spectrum β-lactamase (ESBL)-producing multidrug-resistant (MDR) Escherichia coli and Klebsiella pneumoniae.[1]
This compound (as Petroselinic Acid) has been shown to possess antibacterial and antifungal properties. It inhibits biofilm formation and the growth of various pathogenic fungi, including Candida albicans.[3][4]
| Compound | Organism | Activity | Endpoint | Result | Reference |
| Methyl Oleate | ESBL-producing MDR E. coli & K. pneumoniae | Antibacterial | MIC & MBC | High inhibitory activity | [1] |
| Petroselinic Acid | Staphylococcus aureus | Antibiofilm | - | Dose-dependently inhibited biofilm development | [3] |
| Petroselinic Acid | Candida albicans | Antifungal | MIC | 2-16 µg/mL | [4] |
Anti-inflammatory and Immunomodulatory Effects
Methyl Oleate has been reported to have anti-inflammatory properties, though specific mechanistic data is less available in the reviewed literature.
This compound (as Petroselinic Acid) demonstrates significant anti-inflammatory and immunomodulatory activity. It has been shown to reduce the production of the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE2) and to suppress the type I interferon signaling pathway.[5][6]
| Compound | Activity | Model System | Key Findings | Reference |
| Petroselinic Acid | Anti-inflammatory | Cellular assays | Dramatically reduces PMA-induced PGE2 production, even at 0.1 µM. | [6] |
| Petroselinic Acid | Immunomodulatory | HEK293T, A549, BJ5ta, U937 cells | Inhibits the phosphorylation of TBK1 and IRF3, key proteins in the type I interferon pathway. | [5] |
Signaling Pathways and Mechanisms of Action
Methyl Oleate has been shown to regulate genes controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways in human hepatocyte (HepG2) cells.[7] This suggests a broad influence on cellular metabolism and stress responses.
This compound (as Petroselinic Acid) exerts its immunomodulatory effects by targeting key components of the cytosolic nucleic acid sensing pathway. It inhibits the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which are crucial for the production of type I interferons in response to viral and other pathogenic threats.[5]
Signaling Pathway Diagrams
Caption: Putative signaling pathways influenced by Methyl Oleate.
Caption: Immunomodulatory action of this compound.
Experimental Protocols
Methyl Oleate: Anticancer Activity (MTT Assay)
A study investigating the in vitro efficacy of methyl oleate utilized an MTT assay to determine its cytotoxicity against A549 cells.[1][2]
-
Cell Culture: A549 cells were cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells were exposed to various concentrations of methyl oleate (ranging from 25 µg to 800 µg) for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of methyl oleate that inhibited 50% of cell growth (IC₅₀) was calculated from the dose-response curve.
Methyl Oleate: Antibacterial Activity (MIC and MBC Assays)
The antibacterial potential of methyl oleate against ESBL-producing MDR E. coli and K. pneumoniae was assessed using MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) assays.[1][8]
-
Bacterial Culture: The test bacteria were cultured in a suitable broth medium to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Two-fold serial dilutions of methyl oleate were prepared in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of methyl oleate that visibly inhibited bacterial growth.
-
MBC Determination: To determine the MBC, aliquots from the wells showing no visible growth were sub-cultured onto agar (B569324) plates. The MBC was the lowest concentration that resulted in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Petroselinic Acid: Anti-inflammatory Activity (PGE2 Inhibition Assay)
The anti-inflammatory effect of petroselinic acid was evaluated by measuring its ability to inhibit prostaglandin E2 (PGE2) production in cells challenged with an inflammatory stimulus.[6][9]
-
Cell Culture and Stimulation: A suitable cell line (e.g., fibroblasts or A549 cells) was cultured and then stimulated with an inflammatory agent like phorbol (B1677699) myristate acetate (B1210297) (PMA) or interleukin-1β (IL-1β) to induce PGE2 production.
-
Treatment: The cells were treated with various concentrations of petroselinic acid.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant was collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: The percentage of PGE2 inhibition by petroselinic acid was calculated relative to the stimulated control.
Petroselinic Acid: Antifungal Activity (Broth Microdilution Method)
The in vitro antifungal activity of petroselinic acid against Candida albicans was determined using the broth microdilution method.[4][10]
-
Fungal Culture: Candida albicans was cultured in a suitable broth medium (e.g., RPMI-1640) and the inoculum was adjusted to a standardized concentration.
-
Serial Dilutions: Two-fold serial dilutions of petroselinic acid were prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well was inoculated with the fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of petroselinic acid that resulted in a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Conclusion
This comparative guide highlights the distinct and overlapping biological activities of this compound and methyl oleate. While methyl oleate shows promise in anticancer and antibacterial applications, this compound (as petroselinic acid) demonstrates potent anti-inflammatory, antifungal, and unique immunomodulatory properties through the inhibition of the type I interferon pathway. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these fatty acid methyl esters. Further research using the pure form of this compound is warranted to enable a more direct and quantitative comparison of its biological activities with those of methyl oleate.
References
- 1. In vitro and in vivo efficacy of methyl oleate and palmitic acid against ESBL producing MDR Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of petroselinic acid with in vitro and in vivo antifungal activity by targeting fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling | MDPI [mdpi.com]
- 6. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 7. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Some Plant Extracts Against Extended- Spectrum Beta-Lactamase Producing Escherichia coli Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different esterification methods for fatty acids
A Comprehensive Comparison of Fatty Acid Esterification Methods for Researchers and Drug Development Professionals
The esterification of fatty acids is a fundamental chemical reaction with wide-ranging applications in various scientific and industrial fields, including the synthesis of pharmaceuticals, biofuels, and food ingredients. The selection of an appropriate esterification method is critical to ensure optimal reaction efficiency, product yield, and purity. This guide provides a comparative analysis of the most common methods for fatty acid esterification: acid-catalyzed, base-catalyzed, enzymatic, and supercritical fluid esterification. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Performance of Esterification Methods
The efficiency of fatty acid esterification is influenced by several factors, including the type of catalyst, reaction temperature, reaction time, and the molar ratio of alcohol to fatty acid. The following table summarizes the quantitative performance of different esterification methods based on data from various experimental studies.
| Method | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time | Typical Alcohol:Fatty Acid Molar Ratio | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | 60 - 100 | 1 - 24 hours | 10:1 to 40:1 | >95 | Effective for feedstocks with high free fatty acid (FFA) content.[1][2] | Slow reaction rates, high temperatures, corrosion issues, and catalyst removal can be challenging.[2][3] |
| Boron Trifluoride (BF₃) | 60 - 100 | 2 minutes - 2 hours | ~7:1 | High | Very rapid and effective for a wide range of lipids. | Highly toxic and corrosive, requiring special handling.[4] | |
| Base-Catalyzed | Potassium Hydroxide (B78521) (KOH) | 25 - 65 | 30 minutes - 2 hours | 6:1 to 8:1 | >98 | Fast reaction rates at mild temperatures.[5][6] | Sensitive to free fatty acids and water, which can lead to soap formation and reduced yield.[5] Not suitable for esterifying free fatty acids directly. |
| Enzymatic | Lipase (B570770) (e.g., Novozym 435) | 30 - 70 | 2 - 24 hours | 1:1 to 3:1 | >90 | High specificity, mild reaction conditions, minimal byproducts, and catalyst can be reused.[7][8] | Slower reaction rates and higher cost of enzymes compared to chemical catalysts.[9] |
| Supercritical Fluid | None (auto-catalytic) | 250 - 390 | 10 - 120 minutes | 20:1 to 45:1 | >95 | Catalyst-free, fast reaction rates, and easy product separation.[10][11] | Requires high pressure and temperature, leading to high capital and operational costs.[10] |
Experimental Protocols
Detailed methodologies for the key esterification methods are provided below. These protocols are intended as a guideline and may require optimization based on the specific fatty acids and desired esters.
Acid-Catalyzed Esterification using Sulfuric Acid (H₂SO₄)
This protocol describes the esterification of a fatty acid with methanol (B129727) using sulfuric acid as a catalyst.
Materials:
-
Fatty acid sample
-
Anhydrous methanol
-
Concentrated sulfuric acid (95-98%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of the fatty acid sample in an excess of anhydrous methanol (e.g., a 10:1 to 40:1 molar ratio of methanol to fatty acid) in a round-bottom flask.[1]
-
Slowly add concentrated sulfuric acid (typically 1-3% w/w of the fatty acid) to the mixture while stirring.
-
Attach the reflux condenser and heat the mixture to the desired temperature (e.g., 65°C) with continuous stirring for the required reaction time (e.g., 2 hours).[12]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add hexane to extract the fatty acid methyl esters (FAMEs) and then add a saturated sodium chloride solution to facilitate phase separation.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper organic layer containing the FAMEs.
-
Wash the organic layer with water to remove any remaining acid and methanol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified FAMEs.
Base-Catalyzed Transesterification using Potassium Hydroxide (KOH)
This protocol is suitable for the transesterification of triglycerides into fatty acid methyl esters. It is not recommended for feedstocks with high free fatty acid content.
Materials:
-
Triglyceride oil sample
-
Anhydrous methanol
-
Potassium hydroxide (KOH) pellets
-
Hexane
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the potassium methoxide (B1231860) catalyst by dissolving KOH pellets (typically 1% w/w of the oil) in anhydrous methanol (e.g., a 6:1 molar ratio of methanol to oil) in a separate flask.[5][13] Ensure the KOH is completely dissolved.
-
Heat the triglyceride oil sample in a round-bottom flask to the reaction temperature (e.g., 55-60°C).[5][14]
-
Add the prepared potassium methoxide solution to the heated oil while stirring vigorously.
-
Attach the reflux condenser and maintain the reaction at the set temperature with continuous stirring for the specified duration (e.g., 1.5 hours).[5]
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle for several hours or overnight. Two layers will form: an upper layer of biodiesel (FAMEs) and a lower layer of glycerol (B35011).
-
Carefully drain and collect the glycerol layer.
-
Wash the biodiesel layer with warm distilled water several times until the wash water is neutral.
-
Dry the washed biodiesel over anhydrous sodium sulfate.
-
Filter to remove the drying agent to obtain the purified FAMEs.
Enzymatic Esterification using Immobilized Lipase
This protocol outlines a greener approach to esterification using an immobilized lipase as a biocatalyst.
Materials:
-
Fatty acid sample
-
Alcohol (e.g., ethanol)
-
Immobilized lipase (e.g., Novozym 435)
-
Hexane (as solvent, optional)
-
Molecular sieves (to remove water)
-
Shaking incubator or stirred reactor
-
Filtration system
Procedure:
-
Combine the fatty acid, alcohol (e.g., 1:1 to 3:1 molar ratio), and optional solvent in a reaction vessel.[8]
-
Add the immobilized lipase (typically 5-10% w/w of the fatty acid).
-
Add molecular sieves to the reaction mixture to remove the water produced during the reaction, which can inhibit the enzyme.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with continuous agitation for the required reaction time (e.g., 8-24 hours).[15]
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.
-
The product mixture can be further purified by evaporating the solvent (if used) and, if necessary, using column chromatography to separate the esters from any unreacted fatty acids.
Supercritical Fluid Esterification
This method utilizes a supercritical fluid, typically an alcohol like ethanol, as both a reactant and a solvent, eliminating the need for a catalyst.
Materials:
-
Fatty acid or triglyceride sample
-
Alcohol (e.g., ethanol)
-
High-pressure, high-temperature autoclave reactor
Procedure:
-
Load the fatty acid or triglyceride sample and the alcohol (e.g., a 45:1 molar ratio of alcohol to oil) into the high-pressure autoclave.[10]
-
Seal the reactor and purge it with an inert gas to remove air.
-
Heat the reactor to the desired supercritical temperature (e.g., 310–390°C for ethanol) and pressurize it above the critical pressure of the alcohol (e.g., >61.48 bar for ethanol).[10]
-
Maintain the reaction at the set temperature and pressure with continuous stirring for the specified residence time (e.g., 40-120 minutes).[10]
-
After the reaction, cool the reactor down and depressurize it.
-
The product mixture, consisting of fatty acid alkyl esters and excess alcohol, can be separated by distillation or flash evaporation to recover the excess alcohol for reuse.
Visualizing the Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of each esterification method.
Caption: Workflow for Acid-Catalyzed Esterification.
Caption: Workflow for Base-Catalyzed Transesterification.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. longdom.org [longdom.org]
- 9. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Lipidome: A Guide to Cross-Validation of Analytical Platforms
For researchers, scientists, and drug development professionals embarking on lipid analysis, the choice of analytical platform is a critical decision that profoundly impacts data quality, scope, and biological interpretation. This guide provides an objective comparison of common lipid analysis platforms, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technology for your research needs.
The accurate and comprehensive analysis of lipids, collectively known as the lipidome, is essential for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. However, the inherent complexity and diversity of lipid molecules present significant analytical challenges. Cross-validation between different analytical platforms is crucial to ensure data accuracy, reproducibility, and to understand the strengths and limitations of each approach.
A Comparative Overview of Major Lipid Analysis Platforms
The landscape of lipid analysis is dominated by mass spectrometry (MS)-based techniques, which can be broadly categorized into two main strategies: targeted and untargeted lipidomics. These approaches differ in their scope, sensitivity, and the level of quantitative information they provide.
Untargeted lipidomics aims to comprehensively profile as many lipids as possible in a sample without a predefined list of targets. This hypothesis-generating approach is invaluable for discovering novel lipid species and identifying unexpected changes in the lipidome. In contrast, targeted lipidomics focuses on the precise and accurate quantification of a predefined set of lipids.[1][2] This hypothesis-driven method is ideal for biomarker validation and monitoring specific metabolic pathways.[1][2]
Commonly employed platforms include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and direct infusion-based "shotgun" lipidomics.
Performance Metrics of Key Analytical Platforms
The selection of an analytical platform should be guided by its performance characteristics for the specific lipids of interest. Key metrics include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following tables summarize a comparison of these platforms based on available experimental data.
| Platform | Approach | Typical Lipid Classes Analyzed | Strengths | Limitations |
| LC-MS | Untargeted & Targeted | Glycerophospholipids, Sphingolipids, Glycerolipids, Sterols | High sensitivity and specificity, separates isomers and isobars, suitable for a wide range of lipids.[3][4] | Longer analysis times, potential for ion suppression.[3][4] |
| Shotgun Lipidomics | Untargeted & Targeted | Major lipid classes (e.g., Phosphatidylcholines, Triacylglycerols) | High throughput, simplified sample preparation, reduced analysis time.[5][6] | Difficulty in separating isobaric and isomeric species, potential for ion suppression from complex mixtures.[5][7] |
| GC-MS | Targeted | Fatty Acids, Sterols | Excellent chromatographic resolution for volatile compounds, highly reproducible.[8][9] | Requires derivatization for non-volatile lipids, not suitable for intact large lipids due to thermal decomposition risk.[8][9] |
Quantitative Performance Data
Inter-laboratory studies and platform comparison experiments provide valuable data on the quantitative performance of different lipid analysis workflows. For instance, a comparison between a targeted platform (Lipidyzer) and an untargeted LC-MS approach for over 300 lipids in mouse plasma demonstrated that both platforms achieved precision and accuracy below 20% for most lipids.[10][11]
A NIST interlaboratory comparison exercise involving 31 diverse laboratories highlighted the variability in lipid measurements across different platforms and workflows.[12][13] While consensus values were established for 339 lipids in a standard reference material (SRM 1950), the study underscored the need for standardization in analytical procedures.[12][13]
| Parameter | Targeted Platform (Lipidyzer) | Untargeted LC-MS | Inter-laboratory Study (Various Platforms) |
| Precision (CV%) | < 20% for most lipids[10][11] | < 20% for most lipids[10][11] | High variability observed, with CVs up to 306% for some glycerolipids in one study.[14] |
| Accuracy | < 20% for most lipids[10][11] | < 20% for most lipids[10][11] | Dependent on the specific laboratory and workflow. |
| Correlation (r) | - | Median r = 0.71 (endogenous lipids) between targeted and untargeted platforms.[10] | - |
| Lipid Coverage | Pre-determined list of >300 lipids across 11 classes.[10] | Broader range of lipid classes, can identify novel lipids.[10][11] | A total of 1527 unique lipids were measured across all participating labs.[12][13] |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, methodology, and lipid class being analyzed.
Experimental Protocols: A Step-by-Step Guide
The reliability of lipid analysis is heavily dependent on robust and well-documented experimental protocols. Below are detailed methodologies for key steps in a typical lipidomics workflow.
Sample Preparation and Lipid Extraction
Rigorous sample preparation is critical for ensuring data integrity by isolating target lipids and removing contaminants.[15] Common extraction methods include:
-
Folch Method: Utilizes a chloroform:methanol (B129727) solvent system for lipid partitioning.[15][16]
-
Bligh and Dyer Method: A modification of the Folch method, also using a chloroform, methanol, and water mixture.[16]
-
Methyl-tert-butyl ether (MTBE) Extraction: A safer and efficient alternative to chloroform-based methods.[16][17]
Protocol for MTBE Extraction of Plasma Lipids: [17][18]
-
Thaw 60 µL of plasma on ice.
-
Add 220 µL of cold methanol containing internal standards.
-
Vortex for 10 seconds.
-
Add 750 µL of MTBE.
-
Shake for 6 minutes at 4°C.
-
Add 187.5 µL of distilled water to induce phase separation.
-
Vortex for 20 seconds and centrifuge for 2 minutes at 14,000 rcf.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a speed vacuum concentrator.
-
Reconstitute the dried extract in an appropriate solvent for analysis.
Chromatographic Separation and Mass Spectrometric Analysis
Liquid Chromatography (LC):
-
Reverse-Phase (RP) Chromatography: Separates lipids based on their hydrophobicity, commonly using C18 or C8 columns. This is the most widely used LC method in lipidomics.[4]
-
Normal-Phase (NP) Chromatography: Separates lipids based on the polarity of their headgroups.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for the separation of polar lipids.[19]
Gas Chromatography (GC):
-
Typically used for the analysis of fatty acid methyl esters (FAMEs) and sterols.[8]
-
Derivatization: Fatty acids are derivatized (e.g., to PFB esters or FAMEs) to increase their volatility for GC analysis.[8][20]
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the most common technique for LC-MS, while electron ionization (EI) is standard for GC-MS.[3][20]
-
Mass Analyzers: A variety of mass analyzers are used, including triple quadrupole (QqQ) for targeted analysis, and high-resolution instruments like Orbitrap and quadrupole time-of-flight (Q-TOF) for untargeted analysis.[3][8]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in lipid analysis and their biological context, the following diagrams have been generated using Graphviz.
References
- 1. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 2. Untargeted vs. Targeted Lipidomics—Understanding the Differences - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Platform Comparison of Untargeted and Targeted Lipidomics Approaches on Aging Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma[S] | Semantic Scholar [semanticscholar.org]
- 13. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, C Ulmer et al. [touroscholar.touro.edu]
- 14. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 16. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
- 19. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
A Researcher's Guide to Certified Reference Materials for FAME Analysis: A Comparative Look at Performance and Methodology
For researchers, scientists, and drug development professionals engaged in fatty acid methyl ester (FAME) analysis, the use of certified reference materials (CRMs) is paramount for ensuring the accuracy, reliability, and comparability of results. This guide provides an objective comparison of available CRMs, analytical methodologies, and internal standardization techniques, supported by experimental data to inform your selection process.
Fatty acid methyl ester (FAME) analysis is a critical technique in various fields, including food science, biofuel production, and clinical diagnostics. The accurate quantification of FAMEs relies heavily on the use of high-quality certified reference materials (CRMs) for calibration and method validation. This guide delves into the performance characteristics of different FAME analysis approaches, offering a comparative overview to aid in methodological design and CRM selection.
Comparing Analytical Techniques: GC-FID vs. GC-MS
The gold standard for FAME analysis is gas chromatography (GC), primarily coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). While both techniques are powerful, they offer distinct advantages and disadvantages.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective technique that provides excellent quantitative accuracy and precision for a wide range of FAMEs.[1] It is often the method of choice for routine quality control applications where the identity of the FAMEs is well-established.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples and the identification of unknown FAMEs.[1] The mass spectral data provides structural information, confirming the identity of each analyte and allowing for the deconvolution of co-eluting peaks. While the quantitative performance of GC-MS is comparable to GC-FID, the instrumentation is generally more expensive to acquire and maintain.[1]
A comparative study on the quantification of FAMEs using both techniques concluded that while there are characteristic differences, the quantitative performance of GC-MS is satisfactory and comparable to GC-FID.[1] For complex biological samples where analyte confirmation is crucial, GC-MS is presented as a powerful alternative.[1]
The Role of Certified Reference Materials in FAME Analysis
Certified Reference Materials are indispensable for achieving accurate and traceable results in FAME analysis. They are used for instrument calibration, method validation, and ongoing quality control. FAME CRMs are typically available as single-component solutions, multi-component mixtures, or as a component in a natural matrix (e.g., biodiesel).
The selection of a suitable CRM depends on the specific application. For routine analysis of a known set of FAMEs, a multi-component mixture containing all analytes of interest is often the most efficient choice. For method development or the analysis of complex matrices, a combination of single-component CRMs may be necessary to assess recovery and matrix effects for each individual FAME.
When selecting a CRM, it is crucial to consider the certified value, the associated uncertainty, and the traceability to national or international standards.[2][3] The certificate of analysis provides critical information regarding the homogeneity and stability of the material.[2]
Internal vs. External Standardization: A Performance Comparison
In quantitative FAME analysis, two primary calibration strategies are employed: external standardization and internal standardization.
External Standardization involves creating a calibration curve using a series of dilutions of a FAME CRM. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve. This method is straightforward but can be susceptible to variations in injection volume and instrument response.[4][5]
Internal Standardization , conversely, involves adding a known amount of a non-endogenous compound (the internal standard) to both the calibration standards and the unknown samples.[6] The ratio of the analyte response to the internal standard response is then used for quantification. This approach effectively corrects for variations in sample preparation and instrument performance, leading to improved precision and accuracy.[5][6]
Commonly used internal standards for FAME analysis include odd-chain fatty acids like methyl heptadecanoate (C17:0) or methyl nonadecanoate (B1228766) (C19:0), which are typically not present in most biological samples.[6]
While no direct quantitative comparison tables for FAME CRMs were found in the provided search results, the principles of analytical chemistry suggest that for complex matrices and multi-step sample preparation procedures, the internal standard method is generally superior in terms of precision and accuracy.[5][6]
Alternative Methodologies: A Glimpse into qNMR
While GC remains the dominant technique for FAME analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a viable alternative. qNMR offers several advantages, including being a non-destructive technique, requiring minimal sample preparation, and providing direct quantification without the need for analyte-specific reference standards for every component.
A study comparing GC-MS and ¹H NMR for the quantification of short-chain fatty acids demonstrated that while GC-MS offered superior sensitivity, NMR methods provided better repeatability and were less affected by matrix effects.[7] Another study highlighted the potential of ¹H-NMR for the quantitative analysis of short-chain FAME mixtures, showcasing a linear relationship between the NMR signal and the theoretical percent composition.[7]
Further research is needed to fully validate qNMR for a broader range of FAMEs and complex matrices, but it represents a promising alternative or complementary technique to traditional GC-based methods.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable FAME analysis. Below are generalized protocols for sample preparation and GC analysis.
Sample Preparation: In-situ Transesterification
This procedure is a common method for the direct conversion of fatty acids in a lipid-containing sample to FAMEs.
Materials:
-
Sample (e.g., oil, biomass)
-
Internal Standard Solution (e.g., Methyl Heptadecanoate in Toluene)
-
Methanolic HCl (3N)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Weigh approximately 10-20 mg of the homogenized sample into a screw-cap glass tube.
-
Add a known volume of the internal standard solution.
-
Add 2 mL of methanolic HCl.
-
Cap the tube tightly and heat at 85°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Gas Chromatography (GC-FID) Analysis
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector
-
Capillary Column: e.g., Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column suitable for FAME separation.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 1 minute
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 minutes
-
-
Carrier Gas: Helium
-
Flow Rate: Constant flow, typically 1.0 - 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized based on sample concentration)
Visualizing the Workflow
To better understand the logical flow of a typical FAME analysis project, the following diagrams illustrate the key decision points and experimental steps.
Caption: Experimental workflow for FAME analysis.
Caption: Logic for selecting an appropriate FAME CRM.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurachem.org [eurachem.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Lipidomics of cis-12-Octadecenoic Acid and Its Metabolites in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of cis-12-octadecenoic acid, an unsaturated fatty acid, and its related metabolites within biological systems. While direct comparative lipidomics data across a wide range of tissues is limited in the current literature, this document synthesizes available research on its metabolism, analytical methodologies, and biological significance, drawing comparisons with other fatty acid isomers where studies permit.
Introduction to cis-12-Octadecenoic Acid
cis-12-Octadecenoic acid is a monounsaturated fatty acid. Its metabolism and incorporation into complex lipids have been studied, particularly in comparison to other C18 fatty acid isomers. Research indicates that enzymes involved in lipid metabolism can utilize this isomeric fatty acid as a substrate, leading to its incorporation into hepatic lipids.[1] Understanding the tissue-specific distribution and metabolic fate of cis-12-octadecenoic acid is crucial for elucidating its physiological and pathological roles.
Comparative Metabolism of cis-12-Octadecenoic Acid
Studies in mouse liver have shown that dietary cis-12-octadecenoic acid is incorporated into hepatic lipids.[1] When compared with other C18 fatty acids, its effects on lipogenic enzyme activities differ. For instance, unlike cis-9,cis-12-octadecadienoic acid (linoleic acid), cis-12-octadecenoic acid does not produce a dramatic lowering effect on the activities of several hepatic enzymes, including fatty acid synthetase and acetyl-CoA carboxylase.[1]
In humans, the metabolism of deuterated cis-12-octadecenoic acid has been compared to its trans isomer and to cis-9-octadecenoic acid (oleic acid).[2] These studies reveal that all isomers are well absorbed.[2] Interestingly, phospholipid fractions in human plasma show a preference for incorporating both cis- and trans-12-octadecenoic acid over cis-9-octadecenoic acid.[2] Conversely, neutral lipids in the plasma discriminate against the 12-octadecenoic acid isomers, with a notable discrimination against the trans isomer in the cholesteryl ester fraction.[2]
The metabolism of a related compound, 10-hydroxy-cis-12-octadecenoic acid (HYA), a metabolite of linoleic acid produced by gut microbiota, has also been investigated.[3][4] This highlights the role of the gut microbiome in producing unique fatty acid metabolites that can influence host physiology.[3][4]
Data on Hepatic Enzyme Activities
The following table summarizes the influence of dietary cis-12-octadecenoic acid on the activities of various lipogenic enzymes in mouse liver, as compared to other fatty acids.
| Enzyme | Dietary Fatty Acid | Effect on Enzyme Activity |
| Fatty Acid Synthetase | cis-12-octadecenoic acid | Little to no influence |
| Malic Enzyme | cis-12-octadecenoic acid | Little to no influence |
| Citrate Cleavage Enzyme | cis-12-octadecenoic acid | Little to no influence |
| Glucose-6-Phosphate Dehydrogenase | cis-12-octadecenoic acid | Little to no influence |
| 6-Phosphogluconate Dehydrogenase | cis-12-octadecenoic acid | Little to no influence |
| Acetyl-CoA Carboxylase | cis-12-octadecenoic acid | Little to no influence |
Data sourced from a study on weanling mice fed high carbohydrate diets containing various fatty acids.[1]
Experimental Protocols
Lipid Extraction from Tissues for Fatty Acid Analysis
A common method for extracting total lipids from tissues for fatty acid analysis is a modified Bligh and Dyer method.[5]
Materials:
-
Tissue homogenizer
-
Ice-cold methanol
-
Phosphate-buffered saline (PBS)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Vortex mixer
-
Centrifuge
-
Argon or nitrogen gas for drying
Procedure:
-
Homogenize approximately 1 mg of tissue on ice in 500 µl of methanol.
-
To minimize oxidation, add 50 µg of BHT.
-
Add 250 µl of dichloromethane and vortex the mixture for 10 minutes.
-
Add 200 µl of PBS, vortex for 2 minutes, and then centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with another portion of dichloromethane.
-
Combine the organic extracts and dry them under a stream of argon or nitrogen.
-
The dried lipid extract can then be subjected to saponification and derivatization for analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
GC-MS is a standard technique for the separation and identification of fatty acid methyl esters (FAMEs).[1]
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., SP-2560).[6]
-
Mass spectrometer detector.
Procedure (General Overview):
-
Derivatization: Convert the extracted fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as BF3-methanol.
-
Injection: Inject the FAMEs into the GC.
-
Separation: The FAMEs are separated on the capillary column based on their boiling points and polarity. The use of highly polar columns like the SP-2560 is effective for separating geometric and positional isomers of fatty acids.[6]
-
Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a fingerprint for each compound, allowing for their identification by comparison to spectral libraries.
Visualizing the Lipidomics Workflow and a Related Metabolic Pathway
Lipidomics Experimental Workflow
References
- 1. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl cis-12-octadecenoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl cis-12-octadecenoate, an ester, emphasizing safety and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn, including nitrile gloves, safety glasses, and a laboratory coat.[1] this compound, like many esters, should be treated as a flammable liquid and kept away from heat, sparks, open flames, and hot surfaces.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash .[1]
-
Waste Collection :
-
Designate a specific, leak-proof container for flammable organic waste.[1] This container must be chemically compatible with esters; glass or a suitable plastic container is recommended.[1][2]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste," "Flammable Organic Liquid," and includes the full chemical name: "this compound".[1][2]
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[1][2]
-
-
Segregation and Storage :
-
Spill and Leak Management :
-
For small liquid quantities (<50ml): Absorb the spill onto an inert material like paper towels, vermiculite, or sand.[3][5] Allow the absorbent material to evaporate in a fume hood. Once fully evaporated, the paper towel may be disposed of in the regular garbage.[5]
-
For larger liquid quantities (>50ml): Absorb the spill onto an inert material such as vermiculite, perlite, or cat litter.[3][5] Scoop the mixture into a designated, sealable container for hazardous waste and store it for collection by a licensed waste contractor.[5]
-
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound must also be handled with care.[1] They should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous waste.[2] The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Small Spill Quantity | < 50 mL | [5] |
| Large Spill Quantity | > 50 mL | [5] |
| Recommended Storage Temperature | 2 to 8 °C (Refrigerated) | [3] |
| Incompatible Materials | Oxidizing agents | [3] |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and regulatory compliance. The following diagram illustrates this decision-making process.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl cis-12-octadecenoate
This guide provides immediate safety, operational, and disposal protocols for handling Methyl cis-12-octadecenoate in a laboratory setting. Researchers, scientists, and drug development professionals can utilize this information to ensure safe handling and disposal of this fatty acid methyl ester.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Laboratory coat | Wear a lab coat to prevent skin contact. | |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | If aerosols or mists are generated, use a particle filter respirator.[1][2][3] Ensure adequate ventilation in the work area.[4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to minimize inhalation of vapors.[4][5]
-
Wash hands thoroughly after handling the substance.[6]
-
Keep away from heat, sparks, and open flames, as the substance is combustible.[5]
-
Prevent the formation of aerosols or mists.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Protect from light and air, as the substance may be sensitive to them.[5]
Disposal Plan
Waste Disposal:
-
Dispose of waste material in accordance with federal, state, and local regulations.[3][5]
-
Do not mix with other waste.[3]
-
Empty containers should be treated as the product itself and disposed of accordingly.[3][5]
Spill Management:
-
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4]
-
Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[5]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[4][9]
-
Clean the affected area thoroughly.[3]
-
Prevent the spill from entering drains or waterways.[3][7][8][9]
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. mercuria.com [mercuria.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. gls.co.jp [gls.co.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
